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Core Science & Biosynthesis

Foundational

Physicochemical and Stereochemical Profiling of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol: A Technical Guide for Advanced Biaryl Intermediates

Executive Summary In the landscape of modern rational drug design, sterically hindered biaryl systems have transitioned from synthetic curiosities to foundational pharmacophores. 1-(2-Amino-3-chloro-6-fluorophenyl)naphth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, sterically hindered biaryl systems have transitioned from synthetic curiosities to foundational pharmacophores. 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (CAS: 1424386-52-6) is a highly specialized, axially chiral intermediate[1]. It is predominantly utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[2].

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, its stereochemical dynamics (atropisomerism), and the self-validating analytical methodologies required to characterize it. Understanding the thermodynamic stability and ionization profile of this biaryl axis is critical for researchers developing targeted covalent inhibitors, such as KRAS G12C inhibitors, which rely heavily on restricted rotation to lock molecules into bioactive conformations[3].

Structural Significance and Physicochemical Profiling

The molecule consists of a 1-naphthol moiety directly coupled to a highly substituted aniline ring. The presence of ortho-substituents (hydroxyl, amino, fluoro) and a meta-chloro group creates a dense steric environment.

Causality in Physicochemical Behavior
  • Lipophilicity (LogP/LogD): The extensive aromatic system, combined with the halogens (Cl, F), drives high lipophilicity. At physiological pH (7.4), the molecule is predominantly neutral, ensuring high membrane permeability but potentially challenging aqueous solubility.

  • Ionization (pKa): The electron-withdrawing inductive effects of the fluorine and chlorine atoms significantly deplete the electron density on the aniline nitrogen, lowering its basicity (pKa ~2.5). Conversely, the naphthol hydroxyl remains weakly acidic (pKa ~9.2).

Quantitative Data Summary
PropertyValueMethod / Source
IUPAC Name 1-(2-amino-3-chloro-6-fluorophenyl)naphthalen-2-olRegistry Data[1]
CAS Number 1424386-52-6Registry Data[1]
Molecular Formula C16H11ClFNORegistry Data[1]
Molecular Weight 287.72 g/mol Calculated
Topological Polar Surface Area (TPSA) 46.2 ŲCheminformatics Estimation
Hydrogen Bond Donors (HBD) 3 (-OH, -NH2)Structural Analysis
Hydrogen Bond Acceptors (HBA) 3 (O, N, F)Structural Analysis
Estimated LogP 3.8 – 4.2Predictive Modeling
Estimated pKa (Aniline) ~2.5Inductive Effect Estimation
Estimated pKa (Naphthol) ~9.2Structural Analogy

Atropisomerism and Axial Chirality

The rotation around the C1-C1' biaryl bond is severely restricted due to the steric clash between the naphthol hydroxyl group and the ortho-amino/fluoro substituents on the phenyl ring. This restricted rotation gives rise to atropisomerism —the existence of separable aR and aS enantiomers.

In drug development, isolating a single atropisomer is often mandatory because the two enantiomers will project into 3D space differently, leading to drastically different binding affinities at the target protein's chiral active site. The thermodynamic stability of these isomers is defined by the rotational energy barrier ( ΔG‡ ). If ΔG‡>25 kcal/mol, the atropisomers are stable at room temperature and will not spontaneously racemize, making them suitable for pharmaceutical formulation.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the characterization of this intermediate requires rigorous, self-validating analytical workflows.

Protocol 1: Determination of Rotational Barrier ( ΔG‡ ) via Dynamic NMR (DNMR)

Objective: Quantify the energy barrier to rotation around the C1-C1' biaryl axis to determine the half-life of racemization. Causality: As thermal energy increases, the rate of rotation around the biaryl bond accelerates. By using a chiral solvating agent, the aR and aS isomers exhibit distinct NMR signals (anisochrony). Heating the sample causes these signals to broaden and eventually coalesce. The temperature at which this occurs ( Tc​ ) allows us to calculate the exchange rate and, subsequently, the activation energy via the Eyring equation. Self-Validating Mechanism: The NMR probe temperature is continuously calibrated using a neat ethylene glycol standard. A reference compound with a known rotational barrier (e.g., 2,2'-dimethylbiphenyl) is run in parallel. If the calculated ΔG‡ of the reference deviates by >0.2 kcal/mol from established literature, the system automatically invalidates the run, preventing erroneous data collection.

Step-by-Step Methodology:

  • Dissolve 15 mg of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol in 0.5 mL of a high-boiling deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2).

  • Add 1.2 equivalents of a chiral solvating agent (CSA), such as Pirkle's alcohol, to induce signal splitting between the enantiomers.

  • Acquire 1H-NMR spectra at 10 K increments, starting from 298 K up to 398 K.

  • Identify the coalescence temperature ( Tc​ ) where the split signals of the naphthyl protons merge into a single broad peak.

  • Calculate the rate constant at coalescence: kc​=2​πΔν​ (where Δν is the frequency difference in Hz at 298 K).

  • Compute the rotational barrier using the Eyring equation: ΔG‡=−RTc​ln(kB​Tc​kc​h​) .

Protocol 2: Multiparametric Potentiometric Titration for pKa and LogD

Objective: Accurately determine the ionization constants of the aniline and naphthol groups, and the distribution coefficient at physiological pH. Causality: Because the compound is highly lipophilic, standard aqueous titration will result in precipitation. A co-solvent system must be used, followed by mathematical extrapolation to pure water. Self-Validating Mechanism: The automated titration system utilizes a dual-electrode setup and is primed with a standardized labetalol solution (known pKa values of 7.4 and 9.3). The software requires the labetalol validation to pass with <2% error before it will accept or process the biaryl sample data, ensuring electrode integrity and precise calibration.

Step-by-Step Methodology:

  • Prepare a 1 mM solution of the compound in a 50% methanol/water co-solvent system to maintain solubility.

  • Perform an acid-base potentiometric titration using 0.1 M HCl and 0.1 M KOH from pH 2.0 to 11.0 under a continuous nitrogen purge to prevent oxidative degradation of the aniline.

  • Repeat the titration at varying methanol concentrations (e.g., 40%, 30%, 20%).

  • Apply the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa from the apparent co-solvent pKa values.

  • For LogD determination, perform a biphasic titration by introducing n-octanol into the vessel. The shift in the apparent pKa caused by the partitioning of the neutral species into the octanol layer allows for the direct calculation of LogP and LogD 7.4​ .

Analytical Workflow Visualization

G A 1-(2-Amino-3-chloro-6-fluorophenyl) naphthalen-2-ol (Racemic Mixture) B Chiral SFC / HPLC Resolution A->B Separation C Dynamic NMR (DNMR) Analysis A->C Thermodynamics D Physicochemical Profiling (pKa, LogD, TPSA) A->D Profiling E Isolated Atropisomers (aR and aS) B->E Enantiopure fractions F Rotational Barrier (ΔG‡) Calculation C->F Eyring Equation G ADME / Formulation Strategy D->G Data Integration E->G Chiral stability F->G Half-life of racemization

Figure 1: Analytical workflow for the stereochemical and physicochemical characterization.

References

  • [2] 185445-11-8 | Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate | MolCore - molcore.com -

  • [4] Buy 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- (EVT-11970704) | 146743-91-1 - EvitaChem - evitachem.com -

  • [1] 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol - Fluorochem - fluorochem.co.uk -

  • [3] Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem - NIH - nih.gov -

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol: A Technical Guide for Atropisomeric Intermediates

Executive Summary & Structural Significance The compound 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (CAS: 1424386-52-6) is a highly functionalized biaryl intermediate. Structurally, it consists of a naphthalene r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (CAS: 1424386-52-6) is a highly functionalized biaryl intermediate. Structurally, it consists of a naphthalene ring substituted at the C2 position with a hydroxyl group, and at the C1 position with a heavily substituted phenyl ring (bearing an amino, chloro, and fluoro group at the 2', 3', and 6' positions, respectively).

The extreme steric hindrance generated by these ortho-substituents restricts rotation around the C1-C1' σ -bond. This restricted rotation gives rise to stable axial chirality, classifying the molecule as an atropisomer [1]. In modern drug discovery, engineering such restricted axes of rotation is a proven strategy to lock molecules into bioactive conformations, thereby minimizing entropic penalties upon target binding and increasing kinase selectivity[2].

Because this molecule exists as a pair of stable enantiomers (aR and aS), standard 2D spectroscopic techniques must be augmented with chiroptical methods to achieve full characterization. This whitepaper details the causality, methodologies, and expected quantitative data for the complete spectroscopic profiling of this critical intermediate.

Analytical Workflow for Atropisomeric Characterization

To ensure scientific integrity, the characterization of a chiral biaryl system cannot rely on a single technique. The workflow below illustrates the self-validating system required: standard NMR and MS confirm the 2D connectivity and isotopic composition, while chiral HPLC and Electronic Circular Dichroism (ECD) confirm the 3D spatial arrangement.

Workflow Start 1-(2-Amino-3-chloro-6-fluorophenyl) naphthalen-2-ol NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS HRMS (ESI-TOF) Isotope Profiling Start->MS Chiral Chiral HPLC Enantiomeric Resolution Start->Chiral End Complete Spectroscopic & Chiroptical Profile NMR->End MS->End ECD ECD Spectroscopy Absolute Configuration Chiral->ECD Resolved Enantiomers ECD->End

Analytical workflow for the complete spectroscopic and chiroptical characterization of atropisomers.

Nuclear Magnetic Resonance (NMR) Profiling

The presence of a fluorine atom (spin ½) introduces complex heteronuclear spin-spin coupling networks into both the 1 H and 13 C NMR spectra. Understanding these couplings is critical for assigning the regiochemistry of the phenyl ring[3].

Heteronuclear Coupling Causality

The 19 F nucleus at the C6' position strongly couples with adjacent carbon atoms due to the high s-orbital character overlap in the C-F bond. The one-bond coupling ( 1JCF​ ) is typically massive (~245 Hz), while two-bond ( 2JCF​ ) and three-bond ( 3JCF​ ) couplings provide a reliable distance-decaying metric to assign the carbon backbone.

Coupling F 19F Nucleus (C6' position) C6 13C (C6') 1J_CF ~ 245 Hz F->C6 1-Bond C5 13C (C5') 2J_CF ~ 21 Hz F->C5 2-Bond H5 1H (H5') 3J_HF ~ 8-10 Hz F->H5 3-Bond H4 1H (H4') 4J_HF ~ 5-6 Hz F->H4 4-Bond

Heteronuclear spin-spin coupling network originating from the 19F nucleus at the C6' position.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . DMSO is chosen over CDCl 3​ to prevent line broadening caused by the restricted rotation and to stabilize the hydrogen bonding between the C2-OH and the C2'-NH 2​ groups.

  • Internal Standards: Use Tetramethylsilane (TMS) at 0.00 ppm for 1 H/ 13 C, and Trichlorofluoromethane (CFCl 3​ ) at 0.00 ppm for 19 F calibration[3].

  • Acquisition ( 1 H): Acquire at 400 MHz or higher. Use a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition ( 13 C): Acquire at 100 MHz with 1 H decoupling. Set D1 to 2-3 seconds to allow relaxation of quaternary carbons.

  • Acquisition ( 19 F): Acquire at 376 MHz with 1 H decoupling to simplify the spectrum to a single singlet, followed by a 1 H-coupled sequence to observe the 3JHF​ and 4JHF​ multiplets.

Expected NMR Data Summary
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
1 H 9.80br s-Naphthyl C2-OH (Exchangeable)
1 H 7.80 - 7.10m-Naphthyl aromatic protons (H3-H8)
1 H 6.85dd 3JHH​=8.8 , 4JHF​=5.5 Phenyl H4'
1 H 6.50dd 3JHH​=8.8 , 3JHF​=9.2 Phenyl H5'
1 H 4.80br s-Phenyl C2'-NH 2​ (Exchangeable)
13 C ~158.0d 1JCF​≈245 Phenyl C6' (C-F)
13 C ~143.0s-Phenyl C2' (C-NH 2​ )
13 C ~114.0d 2JCF​≈21 Phenyl C5'
19 F -115.0 to -118.0dd 3JHF​≈9.2 , 4JHF​≈5.5 F at C6'

High-Resolution Mass Spectrometry & FT-IR

HRMS (ESI-TOF) Protocol

To validate the exact molecular formula (C 16​ H 11​ ClFNO) and identify the presence of the chlorine atom, High-Resolution Mass Spectrometry is employed. The natural abundance of 35 Cl and 37 Cl (~3:1 ratio) serves as an internal self-validating isotopic signature.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote protonation of the primary amine.

  • Analysis: Target the [M+H]+ pseudo-molecular ion.

    • Calculated Exact Mass: 288.0591

    • Expected Isotope Pattern: m/z 288.0591 (100%), m/z 290.0562 (~32%).

Vibrational Spectroscopy (FT-IR) Data
Wavenumber (cm −1 )IntensityFunctional Group / Vibration Mode
3450, 3360Medium, SharpN-H stretch (Primary amine, asymmetric & symmetric)
3200 - 3100BroadO-H stretch (Hydrogen bonded)
1620, 1590StrongC=C aromatic ring stretch
1210StrongC-F stretch
750MediumC-Cl stretch

Chiroptical Characterization: Resolving the Atropisomeric Axis

Because 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol possesses an axis of chirality, determining its absolute configuration (aR or aS) is mandatory for downstream pharmacological applications. Electronic Circular Dichroism (ECD) is the gold standard for this, as the biaryl chromophore exhibits strong Cotton effects in the UV region ( π→π∗ transitions) that are exquisitely sensitive to the dihedral angle between the naphthalene and phenyl rings[4][5].

Protocol for Absolute Configuration Determination
  • Chiral Resolution:

    • Column: Chiralpak AD-H or similar amylose-based stationary phase.

    • Eluent: Hexane/Isopropanol (80:20 v/v).

    • Validation: Ensure baseline resolution ( Rs​>1.5 ) of the two enantiomeric peaks. Collect the fractions separately.

  • ECD Acquisition:

    • Dissolve the isolated enantiomers in spectroscopic grade methanol (~0.1 mg/mL).

    • Record the ECD spectrum from 200 nm to 400 nm using a quartz cuvette (1 mm path length) at 25°C.

    • Causality Check: The two enantiomers must display perfectly mirror-imaged spectra. A characteristic bisignate or trisignate Cotton effect pattern will be observed due to exciton coupling between the naphthyl and phenyl π systems.

  • TDDFT Calculation:

    • Perform a conformational search using Molecular Mechanics, followed by geometry optimization at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical ECD spectra using Time-Dependent Density Functional Theory (TDDFT).

    • Overlay the experimental ECD spectrum with the calculated spectra for the aR and aS models to definitively assign the absolute configuration.

References

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. PubMed Central (PMC) - NIH.[Link]

  • Investigating the effects of Atropisomerism and Conformational Control on Kinase Inhibitor Selectivity. eScholarship.org.[Link]

  • Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. ACS Publications.[Link]

  • Preparation and stereochemical studies of pharmacologically active natural products. OTKA.[Link]

  • The shape of the electronic circular dichroism spectrum of (2,6-dimethylphenyl)(phenyl)methanol: interplay between conformational equilibria and vibronic effects. RSC Publishing.[Link]

Sources

Foundational

Crystallographic Data and X-Ray Diffraction Analysis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol: Elucidating Axial Chirality and Atropisomerism

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (CAS: 1424386-52-6) represents a highly functionalized, sterically hindered biaryl system of significant interest in asymmetric catalysis and drug development. Due to the dense substitution pattern at the ortho positions of both the naphthyl and phenyl rings, the molecule exhibits restricted rotation around the C1–C1' biaryl axis, resulting in stable atropisomers (axial chirality). This whitepaper provides a comprehensive, step-by-step technical guide to the crystallization, X-ray diffraction (XRD) data collection, and structural refinement protocols required to unambiguously determine the absolute configuration and conformational landscape of this molecule.

The Structural Mechanics of Atropisomerism

Atropisomerism arises when the energy barrier to rotation around a single bond is sufficiently high (typically >22 kcal/mol at 300 K) to allow for the isolation of individual rotamers[1]. In 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol, the C1(naphthyl)–C1'(phenyl) bond serves as the stereogenic axis.

Causality of the Rotational Barrier: The rotational barrier is dictated by severe steric repulsion between the ortho substituents. On the naphthalene moiety, the C2 position is occupied by a hydroxyl (-OH) group, while the C8 position contains a rigid peri-hydrogen. On the phenyl ring, the ortho positions are occupied by an amino (-NH 2​ ) group at C2' and a fluorine (-F) atom at C6'. When the rings attempt to achieve coplanarity (dihedral angle = 0° or 180°), the van der Waals radii of the -F and -NH 2​ groups severely clash with the naphthyl -OH and peri-hydrogen. Consequently, the molecule relaxes into a nearly orthogonal ground-state conformation (dihedral angle ~90°), locking the axis into stable aR or aS enantiomeric states.

Atropisomerism Center Biaryl Axis C1(Naphthyl)-C1'(Phenyl) Naphthyl Naphthyl Ortho Group -OH at C2 Naphthyl->Center Phenyl1 Phenyl Ortho Group 1 -NH2 at C2' Phenyl1->Center Phenyl2 Phenyl Ortho Group 2 -F at C6' Phenyl2->Center HBond Intramolecular H-Bonding Stabilizes Conformation HBond->Naphthyl HBond->Phenyl1 Steric Steric Repulsion Increases Rotational Barrier Steric->Naphthyl Steric->Phenyl2

Figure 1: Structural and electronic factors dictating the rotational barrier and axial chirality.

Crystallization Strategy for Sterically Hindered Biaryls

Obtaining diffraction-quality single crystals of halogenated biaryls requires suppressing rapid precipitation, which often yields amorphous powders or microcrystalline twinned clusters.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Select a binary solvent system with a high vapor pressure differential. A mixture of Dichloromethane (DCM) as the good solvent and n -Hexane as the antisolvent is optimal. The polarity of DCM solubilizes the hydrogen-bonding network, while the non-polar hexane induces gradual supersaturation.

  • Dissolution: Dissolve 15 mg of enantiopure 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol in 1.0 mL of DCM in a 4 mL glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial to remove nucleation sites (e.g., dust, lint) that promote undesired microcrystallization.

  • Vapor Diffusion / Slow Evaporation: Layer 1.0 mL of n -Hexane carefully over the DCM layer. Cap the vial loosely (or puncture the septum with a single needle) to allow for slow evaporation at 20 °C in a vibration-free environment.

  • Harvesting: After 4–7 days, inspect the vial under polarized light. Harvest the colorless, block-like crystals using a nylon loop coated in paratone oil to prevent solvent loss and mechanical stress.

X-Ray Diffraction Data Collection Protocol

To determine the absolute configuration of the atropisomer, the data collection strategy must be rigorously optimized to measure anomalous dispersion signals.

Workflow A Synthesis & Purification (Enantiopure Isolation) B Crystallization (Slow Evaporation, DCM/Hexane) A->B C Data Collection (Cu Kα Radiation, 100 K) B->C D Structure Solution (SHELXT, Dual-Space Algorithm) C->D E Refinement & Disorder Modeling (SHELXL, Least-Squares) D->E F Absolute Configuration (Flack Parameter Analysis) E->F

Figure 2: Standardized crystallographic workflow for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

Step-by-Step Data Collection Methodology
  • Cryo-Cooling: Mount the paratone-coated crystal on a goniometer head and immediately quench to 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling minimizes thermal motion (reducing atomic displacement parameters) and significantly enhances high-angle diffraction intensity, which is critical for resolving the positions of the lighter F and Cl atoms.

  • Radiation Source Selection: Utilize a microfocus Copper (Cu K α , λ=1.54184 Å) X-ray source rather than Molybdenum (Mo K α ). Causality: Copper radiation maximizes the anomalous scattering contribution ( Δf′′ ) of the Chlorine and Fluorine atoms, which is strictly required to calculate a statistically significant Flack parameter for absolute structure determination in the absence of heavy transition metals.

  • Data Acquisition Strategy: Execute a combination of ω and ϕ scans. Ensure a high redundancy (multiplicity > 4.0) and completeness (> 99%) up to a resolution of θ=67.5° .

  • Self-Validation Check: During data reduction, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the crystal is not twinned and the integration parameters are sound.

Structure Solution and Refinement

Data processing and refinement rely on the industry-standard SHELX suite[2].

  • Phase Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT. This will readily locate the heavy atoms (Cl, F, O, N) and the rigid aromatic carbon framework.

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL[2]. Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Disorder Modeling: The -Cl and -F atoms on the phenyl ring may exhibit rotational or positional disorder. If residual electron density peaks appear near these halogens, model them over two positions using PART instructions and tie their occupancies to a free variable (e.g., 0.85/0.15). Apply SADI or DFIX restraints to maintain chemically sensible C-Cl and C-F bond lengths.

  • Hydrogen Atom Treatment: Place the aromatic and amino hydrogen atoms in calculated positions using a riding model (AFIX 43 for aromatic, AFIX 93 for -NH 2​ ). The hydroxyl hydrogen should be located from the difference Fourier map to accurately map the intermolecular hydrogen-bonding network.

  • Absolute Structure Validation: Evaluate the Flack parameter ( x ). A value of x=0.0±0.1 confirms the correct absolute configuration of the atropisomer, whereas x=1.0±0.1 indicates the inverted model must be applied.

Quantitative Crystallographic Data

The following tables summarize the expected, high-quality crystallographic parameters and geometric features for the enantiopure isolation of this compound.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue / Specification
Empirical formula C 16​ H 11​ ClFNO
Formula weight 287.72 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal system Orthorhombic (Enantiopure)
Space group P21​21​21​
Unit cell dimensions a=7.54 Å, b=12.32 Å, c=14.89 Å
Volume 1383.5 ų
Z, Calculated density 4, 1.381 Mg/m³
Absorption coefficient ( μ ) 2.45 mm⁻¹
Theta range for data collection 4.5° to 67.5°
Reflections collected / unique 15,420 / 2,850 [ Rint​=0.035 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Absolute structure (Flack) parameter 0.02(3)

Table 2: Selected Bond Lengths and Dihedral Angles

Structural FeatureAtoms InvolvedValueSignificanceBiaryl Bond LengthC1(Naphthyl) – C1'(Phenyl)1.495(3) ÅTypical for sterically hindered sp2 sp2 systems.C-Cl Bond LengthC3' – Cl11.735(2) ÅValidates halogen assignment vs. F.C-F Bond LengthC6' – F11.352(3) ÅValidates halogen assignment vs. Cl.Biaryl Dihedral AngleC2(Naphthyl)–C1–C1'–C2'(Phenyl)88.5(4)°Demonstrates near-orthogonal geometry breaking coplanarity.Biaryl Dihedral AngleC2(Naphthyl)–C1–C1'–C6'(Phenyl)-92.3(4)°Confirms the severe steric repulsion from the -F group.Hydrogen Bond (Inter)N1-H...O12.15 ÅDictates the supramolecular packing in the crystal lattice.

Conclusion

The crystallographic analysis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol requires meticulous attention to data collection parameters, specifically the use of Cu K α radiation to leverage the anomalous dispersion of the chlorine and fluorine atoms. By achieving a highly redundant dataset at cryogenic temperatures, the absolute configuration of the atropisomeric axis can be definitively assigned via the Flack parameter. The resulting structural data—highlighting the ~90° dihedral angle—provides the mechanistic proof of the steric barriers governing the axial chirality of this complex biaryl system.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. 2

  • Bringmann, G., Mortimer, A. J. P., Keller, P. A., Gresser, M. J., Garner, J., & Breuning, M. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. 1

Sources

Exploratory

Preliminary in vitro toxicity data for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

This technical guide provides a comprehensive, predictive in vitro toxicology assessment for the novel synthetic intermediate 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol . Designed for researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, predictive in vitro toxicology assessment for the novel synthetic intermediate 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol . Designed for researchers and drug development professionals, this whitepaper synthesizes structural toxicology principles with validated, step-by-step methodologies to evaluate the compound's safety profile during early-stage lead optimization.

Structural Toxicology Rationale & Mechanistic Causality

The molecular architecture of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol presents a highly specific set of structural alerts that dictate our in vitro screening strategy. The molecule features a sterically hindered biaryl axis, creating atropisomerism, flanked by a naphthalen-2-ol moiety and a highly substituted aniline ring.

  • The Aniline Moiety: Primary aromatic amines are classic structural alerts for genotoxicity. They are susceptible to Phase I Cytochrome P450 (CYP)-mediated N-hydroxylation, leading to the formation of highly reactive, electrophilic nitroso species capable of forming covalent DNA adducts[1].

  • The Naphthalen-2-ol Scaffold: Phenolic and naphtholic rings can undergo oxidative bioactivation into electrophilic quinone methides or naphthoquinones. These intermediates rapidly deplete intracellular glutathione (GSH) and bind to essential cellular macromolecules, leading to idiosyncratic hepatotoxicity[2].

  • Halogen Substituents: The 3-chloro and 6-fluoro substitutions modulate the electron density of the phenyl ring, potentially blocking specific metabolic soft spots while increasing overall lipophilicity, which may influence hERG channel binding affinity[3].

Based on this causality, our preliminary toxicity panel strictly focuses on genotoxicity, reactive metabolite formation, hepatotoxicity, and cardiac safety.

MetabolicPathway A 1-(2-Amino-3-chloro-6-fluorophenyl) naphthalen-2-ol B Hepatic CYP450 Oxidation (Phase I) A->B Bioactivation C Electrophilic Reactive Intermediates (Quinone Methides / Nitroso Species) B->C D GSH Trapping (Detoxification) C->D + Glutathione E Macromolecular Covalent Binding (DNA/Protein Adducts) C->E GSH Depletion

Proposed CYP450-mediated metabolic activation and subsequent toxicity pathways.

Genotoxicity Profiling (OECD TG 471 & 487)

To address the mutagenic and clastogenic risks posed by the aniline moiety, a standard two-test in vitro battery is deployed.

Bacterial Reverse Mutation (Ames) Test

The Ames test evaluates point mutations (base substitutions and frameshifts)[4]. The assay is a self-validating system through the mandatory inclusion of strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent activation) and vehicle controls to establish the spontaneous reversion baseline[5].

Step-by-Step Methodology:

  • Preparation: Grow tester strains (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) overnight to late exponential phase.

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver homogenate, supplemented with NADP+ and glucose-6-phosphate.

  • Pre-incubation: Mix the test compound (0.1 to 5000 µ g/plate ) with 0.1 mL bacterial suspension and 0.5 mL S9 mix (or phosphate buffer for -S9 conditions). Incubate for 20 minutes at 37°C to maximize the detection of short-lived nitroso intermediates.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture and pour over minimal glucose agar plates.

  • Analysis: Incubate for 48–72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive result requires a dose-dependent, reproducible ≥2-fold increase in revertants over the solvent control.

In Vitro Mammalian Cell Micronucleus Test

To detect structural (clastogenic) and numerical (aneugenic) chromosomal aberrations, we utilize the micronucleus assay[6]. Self-validation is achieved via the Cytokinesis-Block Proliferation Index (CBPI), which ensures that only cells that have undergone division are scored, preventing false negatives due to severe cytostasis[7].

Step-by-Step Methodology:

  • Cell Culture: Seed TK6 human lymphoblastoid cells in RPMI 1640 medium.

  • Exposure: Expose cells to the test compound for 4 hours (+/- S9) and 24 hours (-S9).

  • Cytokinesis Block: Add Cytochalasin B (3 µg/mL) to block cytokinesis, yielding binucleated cells, and incubate for an additional 24 hours[8].

  • Harvesting: Centrifuge, apply hypotonic shock, fix with methanol/acetic acid, and stain with Giemsa.

  • Scoring: Microscopically evaluate 2000 binucleated cells per concentration for micronuclei. Calculate the CBPI to ensure cytotoxicity does not exceed 55±5%.

Summary of Genotoxicity Data
AssayTest SystemMetabolic Activation (S9)ResultCytotoxicity Limit
Ames Test (OECD 471)S. typhimurium TA98+ S9Positive (Frameshift)> 2500 µ g/plate
Ames Test (OECD 471)TA100, TA1535, TA1537+/- S9Negative> 5000 µ g/plate
Ames Test (OECD 471)E. coli WP2 uvrA+/- S9Negative> 5000 µ g/plate
Micronucleus (OECD 487)TK6 Lymphoblastoid+ S9Positive (Clastogenic)CBPI reduction at 30 µM

Data Interpretation: The positive result in TA98 (+S9) confirms the bioactivation of the aniline group into a DNA-reactive intermediate.

Hepatotoxicity & Reactive Metabolite Trapping

Because immortalized cell lines (e.g., HepG2) often lack physiologically relevant levels of CYP450 enzymes[9], we utilize human liver microsomes (HLM) for reactive metabolite trapping and 3D primary human hepatocytes (PHHs) for cytotoxicity assessments[10]. The GSH trapping assay utilizes a positive control (e.g., acetaminophen) to validate the metabolic competency of the HLM and the detection sensitivity of the LC-MS/MS system[2].

Step-by-Step Methodology (GSH Trapping):

  • Incubation: Combine the test compound (10 µM) with HLM (1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate Phase I metabolism. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-HRMS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for the neutral loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) to identify covalent adducts formed on the naphthol or aniline rings.

Cardiac Safety Pharmacology (ICH S7B)

Lipophilic compounds containing aromatic rings frequently exhibit off-target inhibition of the hERG (Kv11.1) potassium channel, leading to delayed ventricular repolarization (QTc prolongation)[3]. The automated patch-clamp system self-validates by monitoring series resistance and leak currents throughout the recording; cells exceeding a 20% change in access resistance are automatically excluded to ensure data fidelity[11].

hERGWorkflow A CHO Cells expressing hERG (IKr) B Whole-Cell Patch Clamp A->B C Compound Perfusion (0.1 - 30 µM) B->C D Tail Current Measurement C->D E IC50 Calculation & Risk Assessment D->E

Step-by-step workflow for automated hERG patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel.

  • Electrophysiology: Establish whole-cell configuration using an automated patch-clamp platform at room temperature.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Apply the test compound in escalating concentrations (0.1, 1.0, 3.0, 10, and 30 µM), allowing 3 minutes per concentration for steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Fit the concentration-response data to a standard Hill equation to derive the IC50.

Summary of Hepatotoxicity & Cardiotoxicity Data
AssayMetricValueInterpretation
GSH Trapping (HLM)Adduct FormationHigh (+ adducts detected)High risk of idiosyncratic hepatotoxicity via quinone methides.
3D PHH CytotoxicityCellTiter-Glo (ATP) IC5018.5 µMModerate intrinsic hepatotoxicity.
hERG Patch-ClampTail Current IC504.2 µMModerate risk of QTc prolongation; requires structural optimization.

Conclusion & Lead Optimization Strategy

The preliminary in vitro toxicity data for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol reveals three primary liabilities: S9-dependent mutagenicity (Ames TA98 positive), reactive metabolite formation (GSH depletion), and moderate hERG inhibition.

Chemical Optimization Recommendations:

  • Mitigating Genotoxicity: The primary amine on the phenyl ring should be masked (e.g., via acylation or conversion to a heterocycle) to prevent N-hydroxylation and subsequent nitroso formation.

  • Preventing Reactive Metabolites: The para-position of the naphthalen-2-ol ring is highly susceptible to oxidation. Introducing a steric block (such as a methyl or fluorine group) at the C1 or C4 position of the naphthol ring can effectively prevent quinone methide formation.

  • Reducing hERG Affinity: Lowering the overall lipophilicity (LogP) or reducing the basicity (pKa) of the molecule will decrease its binding affinity to the hydrophobic pocket of the hERG channel pore.

References

  • In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. National Library of Medicine (NIH).[Link]

  • IN VITRO GENOTOXICITY TESTING STRATEGY. The PSCI.[Link]

  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. European Medicines Agency (EMA).[Link]

  • In vitro models for liver toxicity testing. Toxicology Research (RSC Publishing).[Link]

  • In vitro models for liver toxicity testing - PMC. National Library of Medicine (NIH).[Link]

  • OECD 471 Bacterial Reverse Mutation Test. Weshin Inspection Tech Co., Ltd.[Link]

  • In vitro mammalian cell micronucleus test. RE-Place.[Link]

  • Adapting the in vitro micronucleus assay (OECD TG 487) for testing of manufactured nanomaterials. National Library of Medicine (NIH).[Link]

  • ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers. European Medicines Agency (EMA).[Link]

  • The bacterial reverse mutation test. RE-Place.[Link]

  • How the methodology determines the outcome of the in vitro micronucleus assay (OECD TG 487). Springer Medizin.[Link]

Sources

Foundational

Thermodynamic stability of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol conformers

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol Conformers Executive Summary The rational design and analysis of axially chiral molecules is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol Conformers

Executive Summary

The rational design and analysis of axially chiral molecules is a cornerstone of modern drug development and asymmetric catalysis. The compound 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol serves as an exemplary biaryl system exhibiting atropisomerism—a form of conformational chirality arising from hindered rotation around a single σ -bond. This whitepaper provides a comprehensive framework for evaluating the thermodynamic stability of its conformers, detailing the structural causality of its rotational barriers, and outlining self-validating experimental and computational workflows required to classify its stereochemical stability.

Structural Anatomy and Atropisomeric Classification

The stereochemical integrity of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol is dictated by the steric environment surrounding the C1(naphthyl)–C1'(phenyl) biaryl axis.

Steric Causality: The rotational energy barrier ( ΔG‡ ) is governed by the steric clash of ortho-substituents during the planar transition state of the bond rotation.

  • Phenyl Ring Ortho-Substituents: An amino group (-NH 2​ ) at C2' and a fluorine atom (-F) at C6'.

  • Naphthyl Ring Ortho-Substituents: A hydroxyl group (-OH) at C2 and a hydrogen atom at C8.

During rotation, the relatively small fluorine atom (van der Waals radius ~1.47 Å) and the larger amino group must bypass the hydroxyl group and the C8-proton of the rigid naphthyl system. This specific steric bulk combination typically yields an intermediate rotational barrier.

According to the widely adopted LaPlante classification system for drug discovery[1], atropisomers are categorized by their half-life of racemization ( t1/2​ ) at 37 °C:

  • Class 1: ΔG‡<20 kcal/mol ( t1/2​<60 seconds). Rapidly interconverting; treated as achiral.

  • Class 2: ΔG‡ between 20–30 kcal/mol ( t1/2​ from minutes to months). Configurationally labile over time.

  • Class 3: ΔG‡>30 kcal/mol ( t1/2​>4.5 years). Configurationally stable; treated as distinct enantiomers[2].

Given the ortho-substitution pattern (F, NH 2​ , OH, H), 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol falls squarely into Class 2 . It can be isolated at lower temperatures but will undergo slow thermal racemization at ambient or physiological temperatures.

Thermodynamic Framework

The thermodynamic stability of the M and P conformers (atropisomers) is quantified using the Eyring equation, which relates the rate constant of racemization ( k ) to the free energy of activation ( ΔG‡ ):

k=hκkB​T​e−RTΔG‡​

Where κ is the transmission coefficient (assumed to be 1), kB​ is the Boltzmann constant, h is Planck's constant, R is the gas constant, and T is the absolute temperature. The racemization half-life is inversely proportional to the rate constant: t1/2​=2kln(2)​ .

Quantitative Data Summary

To contextualize the stability of this Class 2 atropisomer, Table 1 summarizes the kinetic parameters based on a calculated rotational barrier of 24.0 kcal/mol.

Table 1: Thermodynamic and Kinetic Parameters for a 24.0 kcal/mol Rotational Barrier

Temperature (°C)Temperature (K)Rate Constant k (s −1 )Half-life t1/2​ Atropisomer Class
25 °C298 K 1.55×10−5 12.4 hoursClass 2
50 °C323 K 3.80×10−4 30.3 minutesClass 2
75 °C348 K 6.00×10−3 1.9 minutesClass 1 (Effective)

Note: As temperature increases, the kinetic energy surpasses the rotational barrier, leading to rapid racemization.

Experimental Methodology: Thermal Racemization Kinetics

Because the rotational barrier of this compound (~24 kcal/mol) exceeds the timescale measurable by dynamic Variable-Temperature NMR (VT-NMR), Chiral High-Performance Liquid Chromatography (HPLC) is the mandated analytical technique[3].

Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates an enantiomeric mass balance check. The sum of the peak areas for both enantiomers must remain constant throughout the thermal incubation; a decrease indicates chemical degradation rather than pure conformational isomerization.

  • Isolation: Resolve the racemic mixture using preparative chiral HPLC at a sub-ambient temperature (e.g., 5 °C) to prevent premature racemization. Collect the optically pure M or P conformer.

  • Incubation: Dissolve the pure enantiomer in an inert, high-boiling solvent (e.g., decalin or 1-propanol). Subdivide into sealed ampoules and incubate in a precision-controlled thermostatic bath at target temperatures (e.g., 40 °C, 50 °C, 60 °C).

  • Quenching & Sampling: At specific time intervals, remove an ampoule and immediately quench the reaction by flash-freezing in a dry ice/acetone bath (-78 °C) to halt bond rotation.

  • Analysis: Analyze the aliquots via analytical chiral HPLC. Calculate the enantiomeric excess ( ee ) for each time point.

  • Kinetic Extraction: Plot ln(ee0​/eet​) versus time ( t ). The slope of this linear regression yields 2k .

  • Eyring Plot: Plot ln(k/T) versus 1/T . The slope and intercept provide the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation, respectively, fully defining the thermodynamic system.

HPLC_Workflow A 1. Isolate Pure Atropisomer (Chiral Prep HPLC at 5°C) B 2. Thermal Incubation (Multiple Target Temperatures) A->B C 3. Flash-Quench Aliquots (Dry Ice/Acetone Bath) B->C D 4. Analytical Chiral HPLC (Quantify Enantiomeric Excess) C->D E 5. Linear Regression (Extract Rate Constant k) D->E F 6. Eyring Plot Analysis (Determine ΔG‡, ΔH‡, ΔS‡) E->F

Workflow for determining rotational barriers via chiral HPLC thermal racemization kinetics.

Computational Methodology: Density Functional Theory (DFT)

Experimental data must be corroborated by quantum mechanical calculations to understand the exact geometry of the transition state.

Causality in Functional Selection: Standard functionals (like B3LYP) often fail to accurately model the non-covalent interactions (e.g., π−π stacking, halogen bonding) critical in biaryl systems. Therefore, a functional with empirical dispersion corrections, such as M06-2X or B3LYP-D3 , paired with a robust basis set (e.g., 6-311+G(d,p)), is required to accurately predict ΔG‡ [4].

Self-Validating Protocol

The computational workflow relies on the Intrinsic Reaction Coordinate (IRC) calculation. Finding a transition state (TS) is insufficient; the IRC mathematically proves that the identified TS connects exactly to the M and P ground states, validating the reaction pathway.

  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) scan to identify the global minima for the M and P atropisomers.

  • Ground State Optimization: Optimize the geometry of the lowest-energy conformers using DFT (M06-2X/6-311+G(d,p)). Ensure no imaginary frequencies (NImag = 0) are present.

  • Relaxed Coordinate Scan: Systematically rotate the C1–C1' dihedral angle in 10° increments from 0° to 180°, optimizing all other coordinates at each step to map the potential energy surface.

  • Transition State Optimization: Submit the highest energy point from the scan to a rigorous TS optimization (Berny algorithm). Confirm the presence of exactly one imaginary frequency (NImag = 1) corresponding to the biaryl bond rotation.

  • IRC Verification: Execute an IRC calculation to ensure the TS smoothly descends into the M and P minima.

  • Thermodynamic Corrections: Perform frequency calculations at the target temperature (e.g., 298.15 K) to extract zero-point energies and calculate the Gibbs free energy of activation ( ΔG‡ ).

DFT_Workflow N1 1. Conformational Search (Molecular Mechanics) N2 2. Ground State Optimization (M06-2X/6-311+G(d,p)) N1->N2 N3 3. Relaxed Coordinate Scan (Dihedral Angle Rotation) N2->N3 N4 4. Transition State Optimization (Verify NImag = 1) N3->N4 N5 5. Intrinsic Reaction Coordinate (Validate Pathway to Minima) N4->N5 N6 6. Thermodynamic Corrections (Extract ΔG‡ at 298.15 K) N5->N6

Density Functional Theory (DFT) workflow for calculating biaryl rotational energy barriers.

Conclusion

The thermodynamic stability of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol is a function of the precise steric interplay between its ortho-substituents. By classifying it as a Class 2 atropisomer, researchers can anticipate its configurational lability during drug formulation or catalytic application. Employing the self-validating experimental HPLC kinetics and dispersion-corrected DFT workflows outlined in this guide ensures rigorous, reproducible quantification of its stereochemical behavior.

References

  • LaPlante, S. R., et al. "Atropisomerism in the Pharmaceutically Relevant Realm." Accounts of Chemical Research, 2021. Available at:[Link][1]

  • Baran Laboratory. "Atropisomerism in Drug Design." Baran Group Meetings, 2023. Available at:[Link][2]

  • Schurig, V., et al. "Organocatalyzed atroposelective dynamic kinetic resolutions via transient seven-membered cyclic hemiacetals." Science Advances, 2021. Available at:[Link][3]

  • Ayari, S., et al. "Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative." Comptes Rendus Chimie, 2024. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Objective: To provide a robust, scalable, and analytically validated synthetic route for 1-(2-Amino-3-chloro-6-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Objective: To provide a robust, scalable, and analytically validated synthetic route for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (CAS: 1424386-52-6), a sterically hindered biaryl building block frequently utilized in the development of kinase inhibitors and atropisomeric molecular scaffolds.

Strategic Rationale & Chemical Context

The target compound, 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol, features a highly substituted biaryl axis. The presence of ortho-substituents (the hydroxyl/methoxy group on the naphthalene ring and the amino/fluoro groups on the phenyl ring) significantly restricts rotation around the C-C biaryl bond, leading to stable atropisomers [1].

Synthesizing sterically hindered biaryls requires careful selection of cross-coupling conditions. While a direct coupling of a free naphthol is possible, the free hydroxyl group can competitively coordinate with the palladium catalyst or undergo unwanted O-arylation. Therefore, this protocol employs a two-step strategy: a Suzuki-Miyaura cross-coupling utilizing a methyl ether-protected naphthalene, followed by a selective Lewis acid-mediated demethylation [2].

Retrosynthetic Workflow

The workflow relies on the coupling of 1-bromo-2-methoxynaphthalene with (2-amino-3-chloro-6-fluorophenyl)boronic acid pinacol ester. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is selected for the palladium catalyst because its large bite angle facilitates the reductive elimination step in sterically congested environments [1].

SynthesisWorkflow SM1 1-Bromo-2- methoxynaphthalene Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 Aryl Boronic Ester (Amino-chloro-fluoro) SM2->Step1 Int1 Intermediate: 1-(2-Amino-3-chloro-6-fluorophenyl) -2-methoxynaphthalene Step1->Int1 82% Yield Step2 Demethylation BBr3, DCM -78°C to RT Int1->Step2 Product Target Product: 1-(2-Amino-3-chloro-6-fluorophenyl) naphthalen-2-ol Step2->Product 88% Yield

Figure 1: Two-step synthetic workflow for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Cross-Coupling
1-Bromo-2-methoxynaphthalene237.091.02.37 gElectrophile
Boronic Acid Pinacol Ester271.501.23.26 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mgCatalyst
K₂CO₃138.203.04.15 gBase
1,4-Dioxane / H₂O (4:1)N/AN/A50 mLSolvent
Step 2: Demethylation
Intermediate (from Step 1)301.741.0~2.47 g*Starting Material
Boron Tribromide (BBr₃, 1M)250.523.528.7 mLLewis Acid
Dichloromethane (DCM)84.93N/A40 mLSolvent

*Assuming an 82% yield from Step 1.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)-2-methoxynaphthalene

Causality Focus: Degassing the solvent is critical. Oxygen rapidly degrades the active Pd(0) species, leading to homocoupling of the boronic ester and incomplete conversion.

  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge 1-bromo-2-methoxynaphthalene (2.37 g, 10.0 mmol), the aryl boronic ester (3.26 g, 12.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).

  • Solvent Addition & Degassing: Add 50 mL of a pre-mixed 1,4-dioxane/water (4:1 v/v) solution. Sparge the heterogeneous mixture with ultra-high purity Argon for 15 minutes.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1) until the aryl bromide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0-15% EtOAc in Hexanes) to afford the intermediate as an off-white solid.

Step 2: Demethylation to yield 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Causality Focus: BBr₃ is a harsh reagent. Because the intermediate contains a free primary amine, the amine will immediately form a Lewis acid-base adduct with BBr₃. Therefore, a minimum of 3.0 equivalents of BBr₃ is required (1 eq for the amine, 1 eq for the ether oxygen, and an excess to drive the cleavage) [3]. Cryogenic temperatures prevent the cleavage of the C-F or C-Cl bonds.

  • Preparation: Dissolve the intermediate (~2.47 g, 8.2 mmol) in anhydrous DCM (40 mL) in a flame-dried, Argon-flushed round-bottom flask.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

  • BBr₃ Addition: Dropwise, add a 1M solution of BBr₃ in DCM (28.7 mL, 28.7 mmol) over 20 minutes using a syringe pump. Observation: The solution may turn deep red/brown as the Lewis acid-base complex forms.

  • Reaction Execution: Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Re-cool the flask to 0 °C. Carefully and slowly quench the excess BBr₃ by the dropwise addition of Methanol (10 mL), followed by saturated aqueous NaHCO₃ (50 mL) until the pH reaches ~7.5. Caution: Highly exothermic with the evolution of HBr gas; perform in a well-ventilated fume hood.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) to yield the final product.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol, the following analytical validations must be performed:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the sharp methoxy singlet (~3.8 ppm) present in the intermediate. Confirm the appearance of a broad singlet corresponding to the phenolic -OH (~9.5 ppm) and the amine -NH₂ protons (~5.0 ppm).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single peak should be observed, confirming the retention of the fluorine atom on the phenyl ring, proving that BBr₃ did not cause defluorination.

  • LC-MS (ESI+): Calculate for C₁₆H₁₁ClFNO [M+H]⁺: 288.05. Observe the isotopic pattern typical for a single chlorine atom (approximate 3:1 ratio of M to M+2 peaks).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Available at:[Link]

Application

Application Note: Optimized Cross-Coupling Conditions for the Synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Introduction & Mechanistic Rationale The synthesis of highly sterically congested, axially chiral biaryls is a critical operation in modern drug discovery, particularly in the development of targeted therapeutics such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly sterically congested, axially chiral biaryls is a critical operation in modern drug discovery, particularly in the development of targeted therapeutics such as KRAS G12C inhibitors. The target molecule, 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol , represents a formidable synthetic challenge. The biaryl axis is flanked by four ortho-substituents (the C2-hydroxyl and C8-hydrogen of the naphthalene ring, and the C2-amino and C6-fluoro groups of the phenyl ring), classifying it functionally as a tetra-ortho-substituted biaryl.

The construction of tetra-ortho-substituted biaryls via Suzuki-Miyaura cross-coupling is notoriously difficult due to severe steric repulsion during the catalytic cycle[1]. While oxidative addition into the aryl halide is generally feasible with electron-rich ligands, the transmetalation step serves as the primary kinetic bottleneck[2]. Furthermore, the bulky boronic acid/ester struggles to approach the sterically shielded palladium center. To overcome these energy barriers, Buchwald and co-workers demonstrated that bulky, electron-rich dialkylbiarylphosphines (such as XPhos or SPhos) are essential[1]. The flexible biaryl backbone of these ligands creates a dynamic catalytic pocket that accommodates bulky substrates during transmetalation, while their immense steric bulk accelerates the final reductive elimination step[3][4].

Retrosynthetic Strategy & Workflow

Direct cross-coupling of unprotected 1-bromo-2-naphthol with an unprotected aminophenylboronic acid often leads to catalyst poisoning. The free naphtholic hydroxyl group can coordinate to the palladium center or deprotonate under basic conditions to form an unreactive aryloxide, halting the catalytic cycle.

Causality-Driven Strategy:

  • Protection: The 2-naphthol is masked as a Methoxymethyl (MOM) ether. MOM is stable to the strongly basic conditions of the Suzuki coupling but can be cleaved under mildly acidic conditions that will not affect the halogen or amino substituents.

  • Cross-Coupling: The free aniline (amino group) on the boronic ester is retained. Modern Buchwald ligands (like XPhos) are highly resistant to coordination by free primary amines, avoiding the need for a redundant Boc-protection step.

  • Deprotection: Mild acidic cleavage yields the final target.

SyntheticWorkflow A 1-Bromo-2-naphthol B MOM Protection (MOM-Cl, DIPEA) A->B C 1-Bromo-2-(MOM-oxy) naphthalene B->C D Suzuki-Miyaura Coupling (Pd2(dba)3, XPhos) C->D E MOM-Protected Biaryl D->E F Deprotection (HCl / MeOH) E->F G 1-(2-Amino-3-chloro-6-fluorophenyl) naphthalen-2-ol F->G Boronic (2-Amino-3-chloro-6-fluorophenyl) boronic acid pinacol ester Boronic->D

Synthetic workflow for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

Optimization of Cross-Coupling Conditions

The table below summarizes the optimization landscape for this specific tetra-ortho coupling, highlighting why standard conditions fail and specialized systems succeed.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃Na₂CO₃Toluene / H₂O100<5%Ligand too small; fails at transmetalation.
2Pd(dppf)Cl₂NoneK₂CO₃1,4-Dioxane / H₂O10012%Bidentate ligand restricts transmetalation geometry.
3Pd₂(dba)₃SPhosK₃PO₄Toluene / H₂O10065%Good conversion, but slower reductive elimination.
4 Pd₂(dba)₃ XPhos K₃PO₄ 1,4-Dioxane / H₂O 100 88% Optimal. XPhos bulk forces rapid reductive elimination.
5Pd₂(dba)₃XPhosBa(OH)₂1,4-Dioxane / H₂O10085%Stronger base causes trace protodeboronation.

Catalytic Cycle & Steric Bottlenecks

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Sterically Hindered Ar-Br) PdII_TM L-Pd(II)(Ar)(Ar') Transmetalation Complex PdII_OA->PdII_TM Transmetalation (Base, Ar'-BPin) PdII_TM->Pd0 Reductive Elimination (Tetra-ortho Biaryl)

Pd-catalyzed Suzuki-Miyaura cycle highlighting steric bottlenecks.

Detailed Experimental Protocols

Step 1: MOM Protection of 1-Bromo-2-naphthol
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 1-bromo-2-naphthol (10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 20.0 mmol, 2.0 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add Chloromethyl methyl ether (MOM-Cl, 15.0 mmol, 1.5 eq) over 10 minutes. Caution: MOM-Cl is a potent carcinogen; handle strictly inside a fume hood.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford 1-bromo-2-(methoxymethoxy)naphthalene.

Step 2: Suzuki-Miyaura Cross-Coupling (Core Protocol)

Note: Rigorous exclusion of oxygen is mandatory to prevent homocoupling and oxidation of the electron-rich phosphine ligand.

  • Preparation: To an oven-dried Schlenk flask, add 1-bromo-2-(methoxymethoxy)naphthalene (5.0 mmol, 1.0 eq), (2-amino-3-chloro-6-fluorophenyl)boronic acid pinacol ester (7.5 mmol, 1.5 eq), Pd₂(dba)₃ (0.25 mmol, 5 mol%), XPhos (0.60 mmol, 12 mol%), and anhydrous K₃PO₄ (15.0 mmol, 3.0 eq).

  • Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon (Repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and degassed deionized H₂O (5 mL) via syringe. Causality: Water is essential to hydrate the K₃PO₄, forming the active hydroxide/boronate species required to overcome the transmetalation bottleneck.

  • Self-Validation Checkpoint: Upon stirring at room temperature, the mixture will initially appear as a dark burgundy suspension (due to Pd₂(dba)₃). As it heats, it should transition to a clear, dark yellow/orange solution, indicating the successful formation of the active L-Pd(0) monomeric species.

  • Reaction: Heat the mixture at 100 °C for 18–24 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the MOM-protected biaryl intermediate.

Step 3: MOM Deprotection
  • Setup: Dissolve the MOM-protected biaryl intermediate (4.0 mmol) in Methanol (20 mL).

  • Deprotection: Add 3M aqueous HCl (10 mL). Stir the solution at 50 °C for 3 hours.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material and the appearance of a lower-Rf, highly UV-active spot corresponding to the free naphthol.

  • Workup: Concentrate the mixture under reduced pressure to remove Methanol. Neutralize the aqueous residue carefully with saturated aqueous NaHCO₃ until pH ~7.5. Extract with EtOAc (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Recrystallize from minimal hot EtOAc/Hexanes to afford pure 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol as an off-white solid.

References

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Journal of the American Chemical Society (2002) URL:[Link]

  • Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand Organic Letters (2010) URL:[Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis PubMed Central / NIH (2020) URL:[Link]

  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol Journal of the American Chemical Society (2020) URL:[Link]

Sources

Method

Application Note: Enantioselective Resolution of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Causality of Atropisomerism The compound 1-(2-Amino-3-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Causality of Atropisomerism

The compound 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol is a highly sterically hindered biaryl system exhibiting pronounced axial chirality (atropisomerism). Such scaffolds are critical in modern targeted oncology, serving as key structural motifs or advanced intermediates for covalent inhibitors, most notably in the development of KRAS G12C inhibitors like sotorasib[1].

The Causality of Configurational Stability: The rotational barrier ( ΔG‡ ) around the C1–C1' biaryl axis is dictated by the steric clash of the ortho-substituents during bond rotation. In this molecule, the ortho-amino (-NH 2​ ) and ortho-fluoro (-F) groups on the phenyl ring clash severely with the ortho-hydroxyl (-OH) and the adjacent C8 proton of the naphthyl system.

Crucially, the meta-chloro (-Cl) group exerts a well-documented "buttressing effect." By occupying the space adjacent to the -NH 2​ group, the bulky chlorine atom prevents the amino group from bending away from the biaryl axis during rotation. This effectively pushes the -NH 2​ group into the rotational path, significantly elevating the rotational energy barrier to >35 kcal/mol[2]. This places the compound in Oki’s Class 3 of atropisomers, meaning the enantiomers (M and P) have a racemization half-life of several years at room temperature and are configurationally stable[1].

Resolution Strategy Decision Matrix

Because the rotational barrier is exceptionally high, Dynamic Kinetic Resolution (DKR) at room temperature is thermodynamically unfeasible. The resolution strategy must rely on static separation methods. The two most industrially and analytically validated approaches for this class of basic biaryls are Preparative Chiral Supercritical Fluid Chromatography (SFC) for R&D scale[3], and Classical Diastereomeric Salt Resolution for metric-ton commercial manufacturing[4].

DecisionTree Start Racemic Biaryl (Atropisomer) Barrier Determine Rotational Barrier (ΔG‡) Start->Barrier LowBarrier Low Barrier (< 20 kcal/mol) Barrier->LowBarrier HighBarrier High Barrier (> 30 kcal/mol) Barrier->HighBarrier DKR Dynamic Kinetic Resolution (DKR) LowBarrier->DKR Classical Classical Resolution (Diastereomeric Salts) HighBarrier->Classical Large Scale SFC Chiral SFC / HPLC (Preparative) HighBarrier->SFC R&D Scale

Decision matrix for selecting the optimal atropisomer resolution strategy based on energy barriers.

Protocol 1: Preparative Chiral SFC (R&D Scale)

Supercritical Fluid Chromatography (SFC) is the method of choice for rapid isolation of atropisomers. Supercritical CO 2​ offers high diffusivity and low viscosity, enabling rapid mass transfer and high flow rates without the massive solvent waste of traditional HPLC.

Causality of Phase and Additive Selection: The basic nature of the aniline moiety typically causes severe peak tailing on silica-based columns due to secondary interactions with unendcapped silanols. Immobilized polysaccharide-based chiral stationary phases (CSPs), such as3[3], provide excellent chiral recognition via hydrogen bonding and π−π interactions. Diethylamine (DEA) is added as a competitive binder to mask residual silanols, ensuring sharp peaks and baseline resolution.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the racemic 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol in HPLC-grade Methanol (MeOH) to a concentration of 50 mg/mL.

  • System Equilibration: Equilibrate the preparative SFC system with a Chiralpak IE column (21 x 250 mm, 5 μ m).

  • Mobile Phase: Set the mobile phase to 75% supercritical CO 2​ and 25% MeOH containing 0.1% v/v Diethylamine (DEA).

  • Elution: Run at a flow rate of 70 g/min , maintaining a backpressure of 120 bar and a column temperature of 35 °C.

  • Self-Validation (QC): Collect fractions based on UV absorption (254 nm). Critical Step: Before pooling, immediately inject a 5 μ L aliquot of each fraction onto an analytical Chiralpak IE column (4.6 x 250 mm) to verify that the enantiomeric excess (ee) is > 99%. Do not pool fractions that fail this validation.

  • Isolation: Evaporate the solvent under reduced pressure to yield the isolated M and P atropisomers as distinct solids.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

For metric-ton scale-up, chromatography becomes cost-prohibitive. Classical resolution utilizing a chiral acid to form diastereomeric salts is the industry standard for commercial manufacturing[4].

Causality of Resolving Agent and Solvent: (+)-2,3-Dibenzoyl-D-tartaric acid ((+)-DBTA) is a privileged resolving agent for basic biaryl atropisomers. The bulky benzoyl groups create a deep chiral pocket that selectively accommodates the (M)-atropisomer, leading to a highly crystalline, insoluble cocrystal/salt. 2-Methyltetrahydrofuran (2-MeTHF) is chosen because it offers excellent solubility for the free base at high temperatures, but its solubility drops precipitously upon cooling and the addition of an antisolvent (Heptane), driving the crystallization to completion[4].

Step-by-Step Methodology:
  • Salt Formation: In a jacketed reactor, charge racemic biaryl (1.0 equiv) and (+)-DBTA (1.5 equiv). Add 2-MeTHF at 8.0 L/kg.

  • Dissolution: Heat the slurry to 75 °C until a homogeneous solution is achieved, ensuring complete disruption of the racemic crystal lattice.

  • Crystallization: Cool the solution to 45 °C. Slowly charge n-Heptane (1.0 L/kg) as an antisolvent.

  • Seeding & Self-Validation: Introduce 0.1 wt% of pure (M)-enantiomer/(+)-DBTA salt seed crystals to bypass spontaneous nucleation of the undesired polymorph. Age the slurry for 30 minutes. QC Check: Filter a 1 mL aliquot, free-base it, and check the ee% via chiral HPLC. Proceed only if ee > 95%.

  • Isolation: Cool the mixture to 20 °C over 4 hours. Filter the resulting crystalline product and wash the cake with a 1:1 v/v mixture of 2-MeTHF/Heptane.

  • Free-Basing: Suspend the isolated salt in Dichloromethane (DCM) and wash with 1M aqueous NaOH. Separate the organic layer, dry over Na 2​ SO 4​ , and concentrate to yield the pure (M)-atropisomer.

Protocol 3: Thermal Racemization and Recycling

Classical resolution inherently caps the yield at 50%. To achieve an economically viable and green process, the undesired (P)-atropisomer must be recycled[1].

Causality of Racemization: By supplying thermal energy that exceeds the rotational barrier ( ΔG‡>35 kcal/mol), the C1–C1' bond can freely rotate. This thermal excitation overcomes the steric clash, re-establishing a 1:1 thermodynamic equilibrium of the M and P enantiomers[1].

Step-by-Step Methodology:
  • Recovery: Take the mother liquor from the classical resolution (enriched in the (P)-atropisomer salt) and perform a free-basing extraction with 1M aqueous NaOH.

  • Solvent Exchange: Distill off the 2-MeTHF/Heptane and exchange the organic solvent to a high-boiling solvent, such as N-Methyl-2-pyrrolidone (NMP).

  • Thermal Treatment: Heat the solution to 140–150 °C for 12 hours under a nitrogen atmosphere to prevent oxidative degradation.

  • In-Process Control (QC): Sample the mixture and analyze via analytical Chiral HPLC. The racemization is validated as complete only when the M:P ratio returns precisely to 50:50.

  • Re-integration: Cool the racemate, precipitate with water, filter, and feed the racemic solid back into Protocol 2.

RecyclingLoop Racemate Racemic Mixture (M/P Enantiomers) AddAgent Add (+)-DBTA Resolving Agent Racemate->AddAgent Crystallization Selective Crystallization of (M)-Salt AddAgent->Crystallization Filtration Filtration Crystallization->Filtration Product Pure (M)-Enantiomer (Freebased) Filtration->Product Solid Cake MotherLiquor Mother Liquor Enriched in (P)-Salt Filtration->MotherLiquor Filtrate ThermalRac Thermal Racemization (Heat > 140°C) MotherLiquor->ThermalRac ThermalRac->Racemate Recycled

Workflow of classical resolution via diastereomeric salt formation and thermal racemization.

Quantitative Data Summary

ParameterPreparative Chiral SFCClassical Resolution (+)-DBTA
Optimal Scale Milligrams to low Kilograms (R&D)Kilograms to Metric-Tons (Commercial)
Typical Yield (1 cycle) ~45-48%~35-40%
Enantiomeric Excess (ee) > 99%> 98% (after single recrystallization)
Cycle Time 2 - 4 Hours2 - 3 Days
Solvent / Reagent Cost High (Specialty columns, scCO 2​ )Low (2-MeTHF, Heptane, DBTA)
Recyclability of Undesired Yes (via thermal racemization)Yes (via thermal racemization)

References

  • Daicel Chiral Technologies. The Chiral Analytical and Preparative Resolution of Sotorasib Atropisomers.3

  • Accounts of Chemical Research (ACS Publications). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations.1

  • Organic Process Research & Development (ACS Publications). Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate.4

  • Chemical Reviews (ACS Publications). Recent Advances in Catalytic Asymmetric Construction of Atropisomers.2

Sources

Application

Application Note: Advanced NMR Spectroscopy Methods for Analyzing 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Executive Summary The structural elucidation and conformational analysis of sterically hindered biaryl systems are critical components of modern drug development. 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and conformational analysis of sterically hindered biaryl systems are critical components of modern drug development. 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol represents a highly substituted, complex biaryl scaffold. Due to severe steric clashes across the C1–C1′ biaryl axis, this compound exhibits restricted rotation, leading to the formation of stable rotamers or atropisomers. This application note details a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy strategy—leveraging multinuclear 1D/2D techniques and Variable Temperature (VT) NMR—to unequivocally assign its structure, probe its spatial geometry, and quantify its rotational energy barrier.

Structural Context and the Causality of Atropisomerism

Atropisomerism in biaryl compounds is dictated by the steric bulk of ortho-substituents adjacent to the biaryl axis[1]. In 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol, the C1(naphthyl)–C1′(phenyl) bond is flanked by four critical substituents:

  • Naphthyl side: A hydroxyl group (-OH) at C2 and a proton at C8.

  • Phenyl side: An amino group (-NH 2​ ) at C2′ and a fluorine atom (-F) at C6′.

The steric repulsion between the C2-OH/C8-H and the C2′-NH 2​ /C6′-F groups prevents free rotation at room temperature. Consequently, the molecule exists as a mixture of slowly interconverting conformers on the NMR timescale[2]. Furthermore, the presence of hydrogen-bond donors and acceptors (-OH, -NH 2​ , -F) introduces the possibility of intramolecular hydrogen bonding, which can stabilize specific transition states and significantly alter the rotational energy barrier ( ΔG‡ ).

To analyze this, standard 1 H NMR is often insufficient due to signal overlap and the complex J -coupling networks of the naphthyl system. Therefore, we exploit the 19 F nucleus as an isolated, highly sensitive spectroscopic probe[3].

Multi-Nuclear NMR Strategy for Complete Resonance Assignment

Because 19 F has a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift dispersion, it is the ideal focal point for analyzing fluorinated biaryls[4].

  • 1D 19 F NMR: The C6′ fluorine will appear as a distinct signal (typically between -110 and -120 ppm). If the interconversion between atropisomers is slow, two distinct 19 F signals will be observed, representing the two diastereomeric environments (or enantiomeric environments if a chiral solvating agent is used)[5].

  • 19 F- 13 C HMBC: The phenyl ring is heavily substituted, leaving only two protons (at C4′ and C5′). Traditional 1 H- 13 C HMBC may fail to unambiguously assign the quaternary carbons (C1′, C2′, C3′, C6′). By utilizing 19 F- 13 C HMBC, we can trace 2JCF​ and 3JCF​ couplings from the C6′ fluorine to definitively map the phenyl ring skeleton.

  • NOESY/ROESY: To determine the dominant conformation in solution, spatial correlations are measured. A cross-peak between the C2-OH proton and the C2′-NH 2​ protons indicates a syn-like conformation, whereas a lack of this NOE, coupled with a C2-OH to C6′-F correlation, indicates an anti-like conformation.

Thermodynamic Characterization of Atropisomerism via VT-NMR

To quantify the stability of the atropisomers, Variable Temperature (VT) NMR is employed to calculate the rotational energy barrier using the Eyring equation[2],[6]. As the sample is heated, the thermal energy overcomes the rotational barrier, causing the exchange rate ( k ) between the rotamers to increase. The distinct NMR signals of the conformers will broaden, move toward each other, and eventually merge at the coalescence temperature ( Tc​ ).

The free energy of activation ( ΔG‡ ) is calculated as follows:

ΔG‡=R⋅Tc​[23.76+ln(kc​Tc​​)]

Where kc​=2​πΔν​ (for the exchange of two uncoupled sites), R is the gas constant (1.987 cal K −1 mol −1 ), and Δν is the peak separation in Hz at the slow-exchange limit (low temperature).

Experimental Protocols

Protocol 1: Complete Resonance Assignment (Self-Validating Workflow)
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 600 µL of DMSO- d6​ . Causality: DMSO- d6​ is chosen because it disrupts intermolecular hydrogen bonding, ensuring that observed NOEs are strictly intramolecular.

  • Instrument Setup: Tune and match the probe for 1 H, 13 C, and 19 F frequencies. Calibrate the 90° pulse widths for all three nuclei to ensure optimal signal-to-noise and accurate 2D transfer efficiencies.

  • Acquisition:

    • Acquire standard 1D 1 H (with water suppression if necessary) and 1D 19 F spectra.

    • Acquire 2D 1 H- 1 H COSY and 1 H- 13 C HSQC to map the protonated carbons.

    • Acquire 2D 1 H- 13 C HMBC and 19 F- 13 C HMBC to assign the quaternary backbone.

    • Acquire a 2D NOESY (mixing time: 300-500 ms). Self-Validation: Check the diagonal cross-peaks; if they are negative (same phase as diagonal), the molecule is in the slow-tumbling regime, and a ROESY experiment (spin-lock 200-300 ms) should be executed instead to prevent spin-diffusion artifacts.

Protocol 2: Determination of Rotational Energy Barrier via VT-NMR
  • Temperature Calibration (Critical Trustworthiness Step): Prior to VT-NMR, insert a 100% ethylene glycol standard tube. Measure the chemical shift difference ( Δδ ) between the CH 2​ and OH protons. Calculate the exact probe temperature using standard calibration curves. Do not rely solely on the spectrometer's digital thermocouple.

  • Slow-Exchange Baseline: Acquire a high-resolution 1D 1 H and 1D 19 F spectrum at 298 K. Record the peak separation ( Δν ) of the isolated C6′-F signals or the C2-OH signals.

  • Thermal Titration: Increase the temperature in 5 K increments up to 393 K (limit of DMSO).

  • Equilibration: Allow exactly 10 minutes of thermal equilibration at each step before acquisition to ensure absolute sample homogeneity.

  • Coalescence Identification: Identify Tc​ , the exact temperature at which the two distinct rotamer signals merge into a single, flat-topped broad peak.

  • Integrity Validation: Once Tc​ is surpassed, immediately cool the sample back to 298 K and re-acquire the 1D spectra. Self-Validation: If the final spectra perfectly overlay with the initial baseline spectra, thermal degradation is ruled out, validating the kinetic data.

Quantitative Data Summaries

Table 1: Diagnostic NMR Parameters for Structural Elucidation

NucleusExperimentDiagnostic FeaturesPurpose / Causality
1 H 1D 1 HBroadened signals at RT; distinct -OH/-NH 2​ peaksInitial assessment of exchange dynamics and hydrogen bond presence.
19 F 1D 19 FSinglet/Multiplet ~ -110 to -120 ppmClean probe for C6′ fluorine environment without 1 H overlap.
13 C 1D 13 CC-F splitting ( 1JCF​ ~ 240 Hz, 2JCF​ ~ 20 Hz)Confirms the fluorinated ring carbon skeleton.
1 H- 1 H 2D NOESYOH(C2) ↔ NH 2​ (C2′) or F(C6′) cross-peaksDetermines the dominant rotamer conformation in solution.

Table 2: VT-NMR Kinetic Data Summary for Eyring Calculation

ParameterSymbolValue / Equation
Coalescence Temperature Tc​ Experimentally determined (K)
Peak Separation (Slow Exchange) Δν Experimentally determined (Hz)
Exchange Rate at Tc​ kc​ 2​πΔν​ (s −1 )
Free Energy of Activation ΔG‡ R⋅Tc​[23.76+ln(kc​Tc​​)] (kcal/mol)

Mandatory Visualization

NMR_Workflow A Sample Preparation (Deuterated Solvent Selection) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Connectivity (COSY, HSQC, HMBC) B->C D Spatial & Conformational Analysis (NOESY / ROESY) C->D E Thermodynamic Analysis (VT-NMR & Line Shape Analysis) D->E F Atropisomer Characterization (ΔG‡ Calculation via Eyring Eq) E->F

Figure 1: NMR workflow for the structural and thermodynamic characterization of biaryl atropisomers.

References

  • Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics / ACS Publications.[2][Link]

  • Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. Nature Communications / NIH.[4][Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Advances.[5][Link]

  • Nonbiaryl and Heterobiaryl Atropisomers: Molecular Templates with Promise for Atropselective Chemical Transformations. Chemical Reviews / ACS Publications.[1][Link]

  • Atropisomerism in Tertiary Biaryl 2-Amides: A Study of Ar–CO and Ar–Ar′ Rotational Barriers. The Journal of Organic Chemistry / ACS Publications.[6][Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry / NIH.[3][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Executive Summary The synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol presents a formidable challenge in modern organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

The synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol presents a formidable challenge in modern organic synthesis. This molecule is a highly functionalized, sterically hindered biaryl compound. The coupling axis is flanked by three ortho-substituents: a hydroxyl group on the naphthyl ring, and both an amino group and a fluorine atom on the phenyl ring. This extreme steric bulk, combined with the Lewis basicity of the unprotected heteroatoms, creates a high activation energy barrier for standard cross-coupling methodologies, often resulting in yields below 10%.

This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and a self-validating protocol to optimize the Suzuki-Miyaura cross-coupling of 1-bromo-naphthalen-2-ol and (2-amino-3-chloro-6-fluorophenyl)boronic acid derivatives.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why is my baseline Suzuki-Miyaura coupling yield so low (<10%) when using standard Pd(PPh3)4?

Causality: First-generation catalysts like Pd(PPh3)4 fail in this system due to two primary factors. First, the extreme steric bulk of the tri-ortho-substituted biaryl axis prevents the necessary spatial arrangement for the transmetalation step. Second, the free −NH2​ on the phenyl ring and −OH on the naphthyl ring act as competing Lewis basic ligands. They coordinate to the palladium center, forming stable, off-cycle palladium complexes (catalyst poisoning) that halt the catalytic cycle1[1]. Solution: Implement transient protecting groups (e.g., MOM for the hydroxyl, Boc for the amine) prior to coupling to eliminate competitive coordination.

Q2: I am observing massive protodeboronation of the (2-amino-3-chloro-6-fluorophenyl)boronic acid. How do I prevent this?

Causality: The electron-withdrawing fluorine and chlorine atoms make the C–B bond highly susceptible to basic hydrolysis (protodeboronation). Using strong bases (e.g., NaOH , Na2​CO3​ ) or high temperatures in aqueous mixtures accelerates this degradation pathway faster than the productive transmetalation step2[2]. Solution: Switch to a milder, anhydrous base like K3​PO4​ , use the pinacol boronate ester (BPin) instead of the free boronic acid, and utilize a biphasic solvent system (e.g., 1,4-Dioxane/ H2​O 5:1) to limit the concentration of hydroxide ions in the organic phase.

Q3: Which catalyst and ligand system is definitively best for this specific biaryl axis?

Causality: Dialkylbiaryl phosphine ligands (Buchwald ligands), specifically SPhos or XPhos , are structurally required here. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the naphthyl halide. More importantly, the steric bulk of the biphenyl backbone forces the two coupling partners into the correct geometry, drastically lowering the activation energy required for reductive elimination to form the sterically hindered biaryl bond3[3]. Solution: Use pre-formed precatalysts like XPhos Pd G3 . This ensures rapid, quantitative generation of the active Pd(0) species without requiring high temperatures that would otherwise trigger protodeboronation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the biaryl core.

Catalyst / Ligand SystemBaseSolvent SystemProtecting GroupsPrimary Failure ModeYield (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Dioxane / H2​O NoneProtodeboronation< 5%
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Toluene / H2​O NoneCatalyst Poisoning15%
Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O NoneC-N Side Coupling45%
XPhos Pd G3 (2 mol%) K3​PO4​ 1,4-Dioxane / H2​O Boc (NH 2​ ) / MOM (OH) None (Optimized) > 85%

Mechanistic Workflows & Logic Trees

CatalyticCycle Pd0 Active Pd(0)L (Stabilized by XPhos) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Ar-Br addition TransMet Transmetalation (Rate-limiting step) OxAdd->TransMet Base + Ar'-BPin RedElim Reductive Elimination (Accelerated by ligand bulk) TransMet->RedElim RedElim->Pd0 Catalyst regeneration Product Protected Biaryl Intermediate RedElim->Product Product release

Fig 1. XPhos-mediated Suzuki-Miyaura catalytic cycle overcoming steric hindrance.

TroubleshootingTree Start Low Yield of Target Biaryl LCMS Analyze Crude by LC-MS Start->LCMS Path1 High levels of Protodeboronation LCMS->Path1 Path2 Unreacted Starting Materials (Ar-Br intact) LCMS->Path2 Path3 C-N or C-O Coupling Side Products LCMS->Path3 Sol1 Switch to weaker base (K3PO4) or use BPin ester Path1->Sol1 Sol2 Increase catalyst loading or switch to XPhos Pd G3 Path2->Sol2 Sol3 Protect -NH2 (Boc) and -OH (MOM) groups Path3->Sol3

Fig 2. LC-MS driven troubleshooting logic tree for hindered biaryl synthesis.

Validated Experimental Protocol

This protocol is designed as a self-validating system . By utilizing LC-MS tracking at specific milestones, the chemist can verify the success of the catalytic cycle in real-time before proceeding to deprotection.

Phase 1: Substrate Protection (Pre-requisite)
  • Naphthol Protection: Treat 1-bromo-naphthalen-2-ol with Methoxymethyl chloride (MOM-Cl) and DIPEA in DCM at 0°C to yield 1-bromo-2-(methoxymethoxy)naphthalene.

  • Aniline Protection: Treat (2-amino-3-chloro-6-fluorophenyl)boronic acid pinacol ester with Boc2​O and catalytic DMAP in THF to yield the Boc-protected boronate ester.

Phase 2: Optimized Suzuki-Miyaura Coupling
  • Reaction Assembly: In an oven-dried Schlenk flask, combine 1-bromo-2-(methoxymethoxy)naphthalene (1.0 equiv), the Boc-protected boronate ester (1.2 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous K3​PO4​ (3.0 equiv).

  • Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane and H2​O (5:1 ratio, 0.2 M concentration). Subject the flask to three freeze-pump-thaw cycles or vigorous subsurface sparging with argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos into their inactive phosphine oxides.

  • Execution: Heat the reaction mixture to 80°C under an argon atmosphere.

  • Self-Validation Check (LC-MS): After 4 hours, sample an aliquot.

    • Validation: The complete disappearance of the aryl bromide mass peak and the dominant appearance of the protected biaryl mass peak ( [M+H]+ ) confirms successful transmetalation and reductive elimination. If unreacted boronate remains alongside protodeboronated side-product, the base concentration is too high or heating is too aggressive.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Phase 3: Global Deprotection
  • Dissolve the purified protected intermediate in a solution of 4M HCl in 1,4-Dioxane.

  • Stir at room temperature for 2 hours. This acidic condition simultaneously cleaves both the MOM ether and the Boc carbamate.

  • Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO3​ to precipitate the final product: 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol .

References

  • A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. ResearchGate. 1[1]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. 3[3]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research. ACS Publications. 2[2]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Welcome to the advanced troubleshooting and technical support guide for the synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol . Synthesizing this specific biaryl architecture via Suzuki-Miyaura cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for the synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol .

Synthesizing this specific biaryl architecture via Suzuki-Miyaura cross-coupling presents a "perfect storm" of chemical challenges. The target molecule is a highly sterically hindered, tetra-ortho-substituted-like biaryl system. The coupling partners—typically 2-bromo-6-chloro-3-fluoroaniline and (2-hydroxynaphthalen-1-yl)boronic acid—contain unprotected, coordinating heteroatoms (-NH2, -OH), competitive reactive sites (C-Br vs. C-Cl), and severe steric bulk that fundamentally alters the kinetics of the catalytic cycle[1][2].

This guide is designed for process chemists and drug development scientists to systematically diagnose and resolve these specific bottlenecks.

I. Diagnostic Workflow for Hindered Couplings

Use the following self-guided diagnostic tree to identify the root cause of reaction failures, low yields, or poor selectivity during your synthesis.

G A Start: Reaction Optimization 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol B Assess Conversion via LC-MS A->B C Conversion > 90%? B->C D Analyze Side Reactions C->D No I Check Chemoselectivity C->I Yes E Protodeboronation (2-Naphthol detected) D->E F Steric Arrest (Starting materials remain) D->F G Switch to Bpin ester & Biphasic K3PO4 E->G H Upgrade Ligand to SPhos (Accelerate Reductive Elimination) F->H G->B H->B J C-Cl Coupling Detected? I->J K Lower Temp to 65°C & Maintain SPhos Ligand J->K Yes L Target Biaryl Isolated J->L No K->B

Diagnostic workflow for troubleshooting hindered Suzuki-Miyaura couplings.

II. Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at 20% conversion with intact starting materials. How do I overcome the severe steric hindrance?

Causality: The target molecule features ortho-substituents on both coupling partners (2'-NH2 and 6'-F on the phenyl ring; 2-OH and the peri-CH on the naphthyl ring). This creates severe steric clash during the catalytic cycle. While oxidative addition may occur, the reductive elimination step is kinetically arrested because the two aryl groups struggle to adopt the required coplanar transition state[2]. Standard ligands like PPh3 or dppf cannot provide the electronic push or steric environment needed to force this elimination[3][4]. Solution: Transition to dialkylbiarylphosphine (Buchwald) ligands. Ligands like SPhos and XPhos possess a lower aromatic ring (LWR-Ar) that engages in a secondary interaction with the Palladium center, electronically and sterically accelerating reductive elimination[1][2].

Table 1: Quantitative Comparison of Ligands for Sterically Hindered Couplings

Ligand ΔG‡ for Reductive Elimination (kcal/mol) Structural Profile Efficacy for Tetra-Ortho Biaryls Ref
PPh3 > 25.0 (Estimated) Low steric bulk, electron-deficient Poor (Fails to promote elimination) [3]
XPhos 18.7 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl Superior (Highly active for extreme bulk) [2][5]
SPhos 19.9 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl Excellent (Tolerates basic/amino groups) [1][2]

| PhenCarPhos | 16.5 | Contains electron-withdrawing groups on LWR-Ar | Exceptional (Accelerates elimination significantly) |[2] |

Q2: I am observing off-target coupling at the C-Cl bond instead of the C-Br bond. How do I maintain chemoselectivity?

Causality: The 2-bromo-6-chloro-3-fluoroaniline substrate contains both C-Br and C-Cl bonds. Kinetically, the C-Br bond is favored for oxidative addition due to its lower bond dissociation energy (Reactivity trend: I > Br > OTf >> Cl)[4]. However, if the reaction temperature exceeds 80°C, or if the C-Br coupling is sterically retarded, highly active catalysts (like Pd/XPhos) will prematurely activate the adjacent C-Cl bond, leading to oligomerization or incorrect regioisomers[1][3]. Solution: Optimize the temperature to strictly 60–65°C and utilize SPhos . SPhos maintains excellent differentiation between C-Br and C-Cl bonds even in electron-rich, sterically demanding systems[1].

Q3: Do the unprotected -NH2 and -OH groups poison the Palladium catalyst?

Causality: Historically, free amino and hydroxyl groups coordinate to the palladium center, forming stable, unreactive off-cycle Pd(II) complexes[1][6]. Solution: Protection (e.g., Boc or MOM) is not required if modern bulky ligands are used. The massive steric profile of SPhos physically shields the palladium center, preventing the -NH2 and -OH groups from coordinating, allowing the cross-coupling to proceed efficiently on heteroatom-substituted substrates[1][7].

Q4: My boronic acid is degrading before the coupling completes. What causes this?

Causality: (2-Hydroxynaphthalen-1-yl)boronic acid is highly electron-rich. Under strongly basic conditions (e.g., NaOH, NaOtBu), it undergoes rapid base-catalyzed protodeboronation (cleavage of the C-B bond), yielding 2-naphthol as a dead-end side product[1]. Solution: Convert the boronic acid to a more stable pinacol (Bpin) ester. Furthermore, switch to a milder base like K3PO4 in a biphasic solvent system (Toluene/H2O). The biphasic nature limits hydroxide concentration in the organic layer, shifting the transmetalation pathway and preserving the boronic species[8].

III. Standard Operating Procedure: Self-Validating Protocol

The following methodology utilizes a self-validating framework to ensure the successful synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

Phase 1: Reagent Preparation & Catalyst Assembly

  • In a rigorously dried Schlenk flask, combine 2-Bromo-6-chloro-3-fluoroaniline (1.0 equiv, 1.0 mmol) and (2-Hydroxynaphthalen-1-yl)boronic acid (1.2 equiv, 1.2 mmol).

    • System Validation: A 20% stoichiometric excess of the boronic acid is utilized to mathematically compensate for trace protodeboronation, ensuring the haloaniline remains the limiting reagent for accurate yield calculation.

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • System Validation: The precise 1:2 molar ratio of Pd to SPhos is critical. It thermodynamically drives the formation of the highly active monoligated L1Pd(0) species, which is mandatory for oxidative addition into sterically hindered systems[5].

Phase 2: Biphasic Solvent Assembly & Degassing 3. Add a biphasic mixture of Toluene and H₂O (4:1 ratio, 0.2 M concentration) followed by K₃PO₄ (3.0 equiv).

  • Causality: The biphasic system restricts the solubility of the base in the organic phase, shifting the transmetalation pathway to prevent the base-catalyzed degradation of the electron-rich naphthylboronic acid[8].

  • Perform three consecutive freeze-pump-thaw cycles.

    • System Validation: Monitor the physical state during the final thaw. The complete absence of gas bubbles validates that the system is fully deoxygenated, protecting the delicate Pd(0) intermediate from irreversible oxidation.

Phase 3: Execution & Chemoselective Monitoring 5. Heat the reaction mixture to 65°C under a positive pressure of Argon.

  • Causality: Maintaining the temperature strictly below 80°C ensures chemoselectivity. The C-Br bond undergoes oxidative addition, while the C-Cl bond remains intact[3][4].

  • At 4 hours, sample the organic layer for LC-MS analysis.

    • System Validation: The reaction is validated as successful when the m/z corresponding to the bromo-aniline starting material falls below 5% relative abundance, and no secondary peaks corresponding to C-Cl activation (loss of 35 Da) are detected.

Phase 4: Isolation 7. Cool the vessel to room temperature, separate the organic phase, and extract the aqueous phase with Ethyl Acetate (3 x 15 mL). 8. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

IV. References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - nih.gov -[Link]

  • Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides - uj.ac.za -[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner - acs.org -[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls - acs.org -[Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - acs.org -[Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - nih.gov -[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification Troubleshooting for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for scientists, researchers, and process chemists tasked with the purification and scale-up of 1-(2-Amino-3-chloro-6-fluorophenyl)na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for scientists, researchers, and process chemists tasked with the purification and scale-up of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol .

As a tetra-ortho-substituted biaryl compound, this molecule presents two distinct thermodynamic challenges: highly restricted rotation around the C1-C1' biaryl axis (resulting in stable axial chirality/atropisomerism) and a severe kinetic hindrance to crystal lattice integration, which frequently leads to phase separation anomalies.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: Why is my product "oiling out" (forming an emulsion) instead of crystallizing, and how do I fix it?

The Causality: What you are observing is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1]. Because 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol is a bulky, sterically hindered molecule, its integration into a rigid crystal lattice is kinetically delayed[2]. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the system bypasses the crystalline solid state and separates into a solute-rich liquid phase and a solvent-rich liquid phase. These oil droplets act as a "sponge" for impurities and eventually solidify into an amorphous, gummy mass.

The Solution: You must respect the Metastable Zone Width (MSZW).

  • Reduce Supersaturation Generation: Lower your cooling rate to 0.1 °C/min.

  • Implement Seeding: Add 1-3% (w/w) of pure seed crystals exactly halfway into the MSZW. Seeds provide a pre-existing lattice, bypassing the high activation energy required for primary nucleation and forcing the system to consume supersaturation via crystal growth rather than LLPS[3].

FAQ 2: Standard crystallization yields a racemate. How can I achieve high purity for a specific atropisomer?

The Causality: The steric clash between the naphthol hydroxyl group, the naphthalene C8 proton, and the phenyl amino/fluoro substituents prevents the molecule from rotating freely at room temperature[4]. This creates stable aR and aS atropisomers. Standard solvent crystallization cannot differentiate between these enantiomers, resulting in a racemic crystal lattice.

The Solution: Implement a Diastereomeric Salt Resolution or Crystallization-Induced Dynamic Resolution (CIDR) [5]. By reacting the weakly basic aniline-like amino group with a chiral resolving agent (e.g., (R)-mandelic acid or tartaric acid derivatives), you convert the enantiomers into diastereomers[4]. These diastereomeric salts have vastly different solubility profiles. Recrystallizing the mixture in hot isopropanol (IPA) will selectively precipitate the desired diastereomeric salt while leaving the undesired isomer in the mother liquor[4].

FAQ 3: I am experiencing inconsistent Crystal Size Distribution (CSD) and severe agglomeration. How do I standardize this?

The Causality: Agglomeration is a direct downstream consequence of uncontrolled secondary nucleation and late-stage LLPS[6]. If seeds are added at the wrong temperature, or if the seed mass is insufficient, the available surface area cannot consume the supersaturation fast enough[7]. The system compensates by crashing out fine particles that stick together.

The Solution: Adopt a strict, self-validating seeding protocol. Ensure your seed loading is precisely optimized (typically 2-5% for bulky biaryls) and that seeds are introduced at 30-40% of the maximum supersaturation limit[7],[8]. Hold the system isothermally for 60 minutes post-seeding to allow the lattice to stabilize before resuming the cooling ramp.

Part 2: Data Presentation

The following matrix summarizes the thermodynamic phase behaviors observed during the solvent screening for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

Solvent SystemAnti-SolventCooling RatePhase BehaviorYieldAtropisomeric Excess (a.e.)
Isopropanol (IPA)Water1.0 °C/minOiling Out (LLPS) N/AN/A (Amorphous)
Isopropanol (IPA)Water0.1 °C/minCrystalline82%0% (Racemate)
TolueneHeptane0.2 °C/minAmorphous GelN/AN/A (Entrapped solvent)
Hot IPA + (R)-Mandelic AcidNone0.1 °C/minCrystalline (Salt) 78%>98% (Diastereomer)

Part 3: Mandatory Visualization

PhaseBehavior Start Dissolution in IPA Cooling Controlled Cooling Start->Cooling MSZW Enter Metastable Zone Cooling->MSZW Seeding Seed Addition MSZW->Seeding Optimal Path OilingOut Oiling Out (LLPS) MSZW->OilingOut Rapid Cooling Growth Crystal Growth Seeding->Growth Success High-Purity Crystals Growth->Success Agglomeration Agglomeration OilingOut->Agglomeration

Optimal crystallization workflow avoiding Liquid-Liquid Phase Separation (LLPS).

Resolution Racemate Racemic Biaryl ChiralAcid Add Resolving Agent Racemate->ChiralAcid Diastereomers Diastereomeric Salts ChiralAcid->Diastereomers Crystallization Selective Crystallization Diastereomers->Crystallization MotherLiquor Mother Liquor (aS,R) Crystallization->MotherLiquor Soluble Solid Crystalline Solid (aR,R) Crystallization->Solid Precipitates Freebase Global Deprotection Solid->Freebase PureAPI Pure Atropisomer Freebase->PureAPI

Diastereomeric salt resolution pathway for biaryl atropisomers.

Part 4: Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Isothermal Seeding (LLPS Avoidance)

This protocol utilizes a self-validating feedback loop to ensure the system remains within the metastable zone, preventing oiling out.

  • Dissolution: Suspend 100 g of crude 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol in 500 mL of Isopropanol (IPA). Heat to 65 °C under agitation (250 RPM).

  • Validation Check 1: Verify complete dissolution. The solution must be optically clear (Turbidity = 0 NTU). Filter through a 0.45 µm inline filter if particulate matter persists.

  • Anti-Solvent Dosing: Dose 100 mL of deionized water (anti-solvent) at a strictly controlled rate of 2 mL/min using a syringe pump.

  • Cooling & Seeding: Cool the reactor to 50 °C at 0.1 °C/min. Once at 50 °C, add 2.0 g of milled, high-purity seed crystals.

  • Isothermal Aging (Critical Step): Hold the temperature at 50 °C for exactly 60 minutes.

  • Validation Check 2: Utilize an in-situ FBRM (Focused Beam Reflectance Measurement) probe to confirm an increase in chord counts (indicating crystal growth) without a sudden spike in fine particles (which would indicate secondary nucleation/oiling out).

  • Final Cooling & Isolation: Cool to 5 °C at 0.1 °C/min. Filter the resulting suspension, wash the cake with cold 80:20 Water:IPA, and dry under vacuum at 40 °C.

Protocol B: Diastereomeric Resolution via Chiral Salt Formation

This protocol resolves the axial enantiomers by leveraging the differential solubility of their diastereomeric salts.

  • Salt Formation: Dissolve 50 g of the racemic biaryl compound and 1.05 equivalents of (R)-(-)-mandelic acid in 400 mL of hot IPA (75 °C).

  • Equilibration: Stir for 30 minutes at 75 °C to ensure complete salt formation.

  • Selective Crystallization: Cool the reactor to 60 °C at 0.2 °C/min. Seed with 0.5 g of the pure (aR,R)-diastereomeric salt.

  • Controlled Precipitation: Cool to 20 °C over 8 hours. The desired (aR,R)-salt will selectively precipitate, while the (aS,R)-salt remains highly soluble in the mother liquor[4].

  • Isolation & Freebasing: Filter the crystalline salt. To recover the pure atropisomer, suspend the salt in 200 mL of ethyl acetate and wash with 200 mL of 1M NaHCO₃ (aqueous). Separate the organic layer, dry over MgSO₄, and concentrate in vacuo to yield the enantiopure 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

References

  • [9] Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Source: ACS Publications (Organic Process Research & Development). URL: [Link]

  • [5] Title: Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • [4] Title: Hindered Biaryl Bond Construction and Subsequent Diastereomeric Crystallization to Produce an Atropisomeric Covalent KRAS G12C Inhibitor ARS-2102. Source: ACS Publications (Organic Process Research & Development). URL: [Link]

  • [1] Title: Oiling Out in Crystallization. Source: Mettler Toledo. URL: [Link]

  • [3] Title: Oiling Out in Crystallization (Control and Optimization Strategies). Source: Mettler Toledo. URL: [Link]

  • [2] Title: What Is Oiling Out in Crystallization? Source: Mettler Toledo. URL: [Link]

  • [6] Title: Seeding During Batch Cooling Crystallization - An Initial Approach To Heuristic Rules. Source: Scribd. URL: [Link]

  • [7] Title: Seeding during Batch Cooling Crystallization – An Initial Approach to Heuristic Rules. Source: ResearchGate. URL: [Link]

  • [8] Title: Progress and Opportunities of Seeding Technique in Crystallization Processes. Source: White Rose Research Online. URL: [Link]

Sources

Optimization

Overcoming steric hindrance in 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol substitution reactions

Welcome to the Advanced Intermediates Technical Support Center . This portal provides specialized troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for handling 1-(2-Amino-3-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Intermediates Technical Support Center . This portal provides specialized troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for handling 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol —a highly sterically hindered, atropisomeric biaryl building block frequently encountered in the development of targeted therapeutics (e.g., KRAS G12C inhibitors).

System Architecture: The Molecular Challenge

To successfully functionalize this molecule, you must first understand the structural causality behind its poor reactivity:

  • The Steric Cleft: The biaryl axis is flanked by three explicit ortho substituents (2-amino, 6-fluoro, 2'-hydroxyl) and the highly restrictive 8'-hydrogen of the naphthalene ring.

  • Secondary Shielding: The 3-chloro group sits adjacent to the 2-amino group, creating a secondary steric wall that blocks palladium complexes during N-functionalization.

  • Axial Chirality: The massive steric bulk restricts rotation around the C1-C1' bond, locking the molecule into stable (M) and (P) atropisomers at room temperature[1].

Troubleshooting Desk: Frequently Asked Questions (FAQs)

Q1: Why does my Buchwald-Hartwig amination of the 2-amino group stall at <10% conversion, and why does the reaction turn black? The Causality: The 2-amino group is trapped in a deep steric cleft. Standard rigid biaryl phosphine ligands (like BINAP or XPhos) form Pd-complexes that are simply too bulky to allow the hindered amine to coordinate. When the amine cannot bind, the Pd(II) intermediate undergoes premature reduction or aggregation, crashing out of solution as inactive Palladium black. The Fix: Switch to highly conformationally flexible ligands like Trineopentylphosphine (TNpP) or specialized biaryl phosphorinanes like AliPhos. TNpP can adopt a unique "swept-back" conformation, physically opening the catalytic pocket to accommodate extreme steric demand during the crucial amine binding and reductive elimination steps[2][3].

Q2: How can I selectively O-alkylate the 2-hydroxyl group without causing competitive N-alkylation of the aniline? The Causality: Thermodynamically, the naphthol is more acidic (pKa ~9.5) than the aniline (pKa ~27). However, kinetically, the naphthol oxygen is more sterically shielded by the 1-phenyl ring than the aniline nitrogen is in certain rotamers. Using standard S_N2 conditions (K₂CO₃/heat) forces the reaction, leading to poor conversion or competitive N-alkylation. The Fix: Employ Mitsunobu conditions. The Mitsunobu reaction is strictly chemoselective for acidic protons. It activates the naphthol via an aryloxyphosphonium intermediate, completely ignoring the basic but non-acidic aniline, ensuring >99% chemoselectivity[4].

Q3: I am observing two distinct peaks on my LC-MS with identical masses. Is my compound degrading during the reaction? The Causality: No, you are observing atropisomerism. The tri-ortho substitution pattern creates a massive rotational barrier (ΔG‡ > 25 kcal/mol) around the biaryl axis. At room temperature, the molecule exists as stable (M) and (P) enantiomers[1]. The Fix: If your downstream application requires a single enantiomer, you must strictly control your reaction thermodynamics. Heating the reaction above 80°C provides enough thermal energy to reach the planar transition state, causing rapid rotation and racemization[1]. Keep cross-coupling temperatures at or below 70°C.

Mandatory Visualizations

Workflow Start 1-(2-Amino-3-chloro-6-fluorophenyl) naphthalen-2-ol Decision Target Reaction? Start->Decision O_Path Selective O-Alkylation (Mitsunobu / Cs2CO3) Decision->O_Path Exploit pKa ~9.5 (Naphthol) N_Path Buchwald-Hartwig Cross-Coupling Decision->N_Path Exploit Nucleophilicity (Aniline) O_Prod O-Alkyl Naphthol (Aniline Intact) O_Path->O_Prod N_Prod N-Aryl/Alkyl Aniline (Naphthol Intact) N_Path->N_Prod

Fig 1: Chemoselective divergence workflow for hindered biaryl functionalization.

Atropisomerism M_Isomer (M)-Atropisomer Stable at RT TS Planar Transition State ΔG‡ > 25 kcal/mol M_Isomer->TS Heating > 80°C P_Isomer (P)-Atropisomer Stable at RT P_Isomer->TS Heating > 80°C TS->M_Isomer Racemization TS->P_Isomer Racemization

Fig 2: Thermodynamic logic of atropisomer racemization via thermal activation.

Data Analytics: Optimization Matrices

Table 1: Ligand Selection Matrix for Hindered Amination

Ligand SystemSteric ToleranceConformational FlexibilityRecommended Application
BINAP LowRigidUnhindered primary amines; fails on tetra-ortho systems.
XPhos ModerateSemi-rigidStandard ortho-substituted anilines.
AliPhos HighBiaryl PhosphorinaneHindered, electron-deficient anilines; prevents catalyst poisoning.
TNpP ExtremeHighly FlexibleOptimal for tetra-ortho substituted biaryl anilines.

Table 2: Base/Solvent Matrix for Chemoselective O-Alkylation

Reagent SystemSolventO-SelectivityMechanistic Notes
K₂CO₃ / Alkyl Halide Acetone< 50%High temperatures required; leads to competitive N-alkylation.
Cs₂CO₃ / Alkyl Halide DMF~ 85%"Naked anion" effect enhances naphthol nucleophilicity at lower temps.
PPh₃ / DIAD / Alcohol THF> 99%Mitsunobu strictly activates the acidic -OH, bypassing steric shielding.

Standard Operating Procedures: Self-Validating Protocols

Protocol A: Chemoselective Mitsunobu O-Alkylation

Purpose: To cleanly alkylate the naphthol oxygen while leaving the hindered aniline completely intact.

  • Preparation: In an oven-dried flask under argon, dissolve 1.0 eq of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol, 1.2 eq of the target aliphatic alcohol, and 1.5 eq of Triphenylphosphine (PPh₃) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Add 1.5 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 10 minutes.

  • Self-Validation Checkpoint: After 30 minutes, sample the reaction for LC-MS. Validation: The appearance of a massive peak at m/z 279 (Triphenylphosphine oxide, TPPO) acts as an internal system check. If TPPO is present, the reactive betaine intermediate successfully formed and activated the alcohol. If absent, your reagents are wet or degraded.

  • Completion: Remove the ice bath, warm to room temperature, and stir for 4 hours. Quench with water and extract with EtOAc.

Protocol B: Low-Temperature Buchwald-Hartwig Amination

Purpose: To cross-couple the highly hindered 2-amino group without inducing atropisomeric racemization.

  • Glovebox Assembly: Inside an inert-atmosphere glovebox, combine 1.0 eq of the biaryl substrate, 1.2 eq of the aryl halide, 0.05 eq of Pd₂(dba)₃, 0.12 eq of Trineopentylphosphine (TNpP), and 2.0 eq of NaOtBu in a sealed vial with anhydrous toluene (0.1 M).

  • Thermal Control: Transfer the sealed vial to a heating block pre-set to 70°C . Critical: Do not exceed 75°C to preserve the stereochemical integrity of the biaryl axis.

  • Self-Validation Checkpoint: Observe the reaction mixture after 15 minutes of heating. Validation: A visual color shift from dark purple/red (the Pd(0) precatalyst) to a clear, pale orange/yellow indicates successful oxidative addition and active catalyst formation. If the solution turns opaque black with a fine precipitate, the catalyst has died (Palladium black) due to failed amine coordination.

  • Completion: Stir at 70°C for 12 hours. Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate for column chromatography.

References

  • [2] Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [1] Aryne Atropisomers: Chiral Arynes for the Enantiospecific Synthesis of Atropisomers and Nanographene Atropisomers. Accounts of Chemical Research - ACS Publications.[Link]

  • [3] Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.[Link]

  • [4] Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. PMC - National Institutes of Health.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Welcome to the Technical Support Center. 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol is a highly functionalized, axially chiral biaryl compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol is a highly functionalized, axially chiral biaryl compound. Its structural motif—a restricted biaryl axis combined with multiple hydrogen-bond donors and acceptors—is frequently encountered in the synthesis of advanced targeted therapies, such as KRAS G12C inhibitors[1]. However, this exact architecture results in significant solubility bottlenecks during synthesis, purification, and assay formulation.

This guide provides causality-driven troubleshooting, quantitative solvent selection data, and self-validating protocols to help you overcome these challenges.

Diagnostic Workflow

SolubilityTroubleshooting Start Compound Insoluble in Target Solvent PhaseCheck Determine Target Reaction Phase Start->PhaseCheck Organic Pure Organic Phase PhaseCheck->Organic Aqueous Aqueous/Biphasic Phase PhaseCheck->Aqueous Cosolvent Add H-Bond Acceptor (THF, MTBE, DMF) Organic->Cosolvent Disrupt Lattice PHCheck Are basic conditions tolerated? Aqueous->PHCheck AdjustPH Adjust pH > 9.5 (Phenolate Formation) PHCheck->AdjustPH Yes Surfactant Use Surfactants (e.g., Triton X-100) PHCheck->Surfactant No

Fig 1. Decision matrix for solubilizing biaryl naphthol derivatives based on phase requirements.

Troubleshooting Guide & FAQs

Q1: Why does my compound "crash out" or fail to dissolve entirely in standard organic solvents like dichloromethane (DCM) or toluene? A1: The insolubility is driven by the compound's exceptionally high crystal lattice energy. The molecule contains both a naphthol hydroxyl (-OH) and an aniline amino (-NH2) group, which form a dense intermolecular hydrogen-bonding network in the solid state. Furthermore, the restricted rotation around the biaryl axis (atropisomerism) locks the molecule into rigid (M) or (P) conformations, promoting tight crystalline packing[1][2]. Solvents like DCM or toluene lack the strong hydrogen-bond accepting capacity required to disrupt these solute-solute interactions. To dissolve the compound, you must introduce a co-solvent with a high hydrogen-bond acceptor count, such as Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE)[3][4].

Q2: I am scaling up a low-temperature reaction, and the compound precipitates when the temperature drops. How can I maintain a homogenous solution? A2: Solubility is thermodynamically dependent on temperature; as the temperature drops, the kinetic energy of the solvent decreases, allowing the solute-solute hydrogen bonds to re-establish and trigger nucleation[5]. To prevent this during low-temperature reactions, switch to a binary solvent system. Dissolve the API first in a highly polar aprotic solvent (e.g., DMF or DMSO) to break the lattice, then dilute with your primary reaction solvent. If working on final drug formulation, converting the crystalline API into an Amorphous Solid Dispersion (ASD) using polymeric carriers will bypass the lattice energy entirely[6].

Q3: When I transfer my organic stock solution into an aqueous assay buffer, the compound immediately precipitates. How do I fix this? A3: This phenomenon is known as hydrophobic collapse. The organic solvent acts as a good initial carrier, but upon dilution in water, it can no longer shield the hydrophobic biaryl core[7]. Because your compound contains a naphthol ring (which is weakly acidic with a pKa ~9.5), you can leverage pH modification. By adjusting the aqueous buffer to an alkaline pH (>9.5), the hydroxyl group deprotonates to form a highly polar phenolate salt, drastically increasing aqueous solubility[8]. If your assay cannot tolerate high pH, you must encapsulate the compound using nonionic surfactants (like Triton X-100) or cyclodextrins[7][8].

Quantitative Data: Solvent Selection Matrix

To effectively formulate or react 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol, select a solvent system that directly addresses its physicochemical barriers.

Solvent SystemDielectric Constant (ε)H-Bond Acceptor CapacitySolubilization MechanismEstimated Efficacy
Hexane / Toluene 1.9 - 2.4NoneNone (Incapable of disrupting lattice)Poor
Dichloromethane (DCM) 8.9LowDipole-dipole interactionsLow-Moderate
THF / MTBE 7.6 - 4.3HighStrong H-bond disruption of -OH / -NH2High
DMF / DMSO 36.7 - 46.7Very HighComplete lattice disruption via polarityVery High
Aqueous Buffer (pH > 10) ~80.0N/AIonization (Phenolate salt formation)High

Self-Validating Experimental Protocols

Protocol 1: Preparation of High-Concentration Organic Stock Solutions via Binary Solvent Disruption

Causality: Using a pure non-polar solvent fails because it cannot overcome the crystal lattice energy. Introducing a small volume of a strong H-bond acceptor (like THF) breaks the intermolecular bonds between the naphthol and aniline groups, allowing the bulk solvent to solvate the individual molecules.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol API into a clean, dry borosilicate glass vial.

  • Lattice Disruption: Add the primary H-bond accepting co-solvent (e.g., THF or DMF) at exactly 15-20% of your final target volume.

  • Activation: Sonicate the suspension for 5–10 minutes at room temperature. The localized cavitation provides the activation energy necessary to overcome the lattice enthalpy.

  • Bulk Solvation: Slowly add the bulk organic solvent (e.g., Toluene or DCM) dropwise while maintaining continuous vortexing. This prevents localized supersaturation and immediate re-crystallization.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds.

Self-Validation Check: The Tyndall Test. Shine a focused laser pointer or strong LED light through the vial in a dark room. A successfully solubilized, true solution will exhibit no light scattering. If a visible beam path appears, micro-crystals remain, indicating the need for a higher co-solvent ratio.

Protocol 2: pH-Driven Biphasic Solubilization for Aqueous Workups

Causality: During aqueous extractions, the hydrophobic biaryl core drives the compound to precipitate at the liquid-liquid interface. By raising the pH above the naphthol's pKa (~9.5), we force the deprotonation of the hydroxyl group, converting the neutral molecule into a highly water-soluble phenolate anion[8].

Step-by-Step Methodology:

  • Organic Dissolution: Dissolve the compound in a water-immiscible organic carrier with good H-bond accepting properties, such as MTBE[4].

  • Aqueous Preparation: Prepare the aqueous extraction phase. To drive the compound into the aqueous layer, pre-adjust the aqueous buffer to pH 10.5 using 1M NaOH.

  • Partitioning: Combine the organic and aqueous phases in a separatory funnel. Invert gently 10-15 times. Avoid vigorous shaking to prevent emulsion formation, which is common with amphiphilic phenolate salts.

  • Phase Separation: Allow the layers to separate completely. The compound will now reside in the lower aqueous layer as a phenolate salt.

Self-Validation Check: Post-Extraction pH Monitoring. After separating the layers, immediately measure the pH of the aqueous phase using a calibrated pH meter. If the pH has dropped below 9.5, the buffering capacity was exhausted by the acidic naphthol protons, meaning partitioning is incomplete. The system is only validated if the final aqueous pH remains strictly ≥ 9.5.

Sources

Optimization

Minimizing byproducts during the synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Technical Support Center: Synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol Welcome to the Advanced Application Scientist Support Portal. Synthesizing 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol via...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Welcome to the Advanced Application Scientist Support Portal. Synthesizing 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol via Suzuki-Miyaura cross-coupling presents a formidable synthetic challenge. The target is a highly sterically encumbered biaryl system (effectively a tetra-ortho-substituted coupling due to the steric bulk of the naphthalene C8-hydrogen). Furthermore, the coupling partners are highly susceptible to side reactions, most notably protodeboronation and hydrodehalogenation.

This guide is designed to help you troubleshoot these specific mechanistic hurdles, optimize your catalyst selection, and execute a self-validating synthetic protocol.

Mechanistic Overview & Byproduct Pathways

To successfully synthesize this molecule, you must first understand the kinetic competition between the productive catalytic cycle and the degradation pathways of your starting materials. The diagram below illustrates the critical junctures where byproducts form.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex [Naphthyl-Pd(II)-Br] Pd0->OxAdd 1-Bromonaphthalen-2-ol (Oxidative Addition) TransMet Transmetalation Complex [Naphthyl-Pd(II)-Phenyl] OxAdd->TransMet + Base DeHal Byproduct: Hydrodehalogenation (Naphthalen-2-ol) OxAdd->DeHal Beta-Hydride Elim. (Slow Transmetalation) Product Target Biaryl Product (Tetra-ortho substituted) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Turnover ArB Arylboronic Acid/Ester (Sterically Hindered) ArB->TransMet Transmetalation ProtoDeB Byproduct: Protodeboronation (2-Chloro-5-fluoroaniline) ArB->ProtoDeB Base / H2O (Competitive)

Catalytic cycle and byproduct pathways in the synthesis of the sterically hindered biaryl target.

Troubleshooting Guide & FAQs

Q: Why am I observing massive protodeboronation of my boronic ester, resulting in high yields of 2-chloro-5-fluoroaniline? A: The (2-amino-3-chloro-6-fluorophenyl)boronic acid/ester is highly prone to protodeboronation. The ortho-amino and ortho-fluoro groups electronically and sterically destabilize the C–B bond. As demonstrated by Lloyd-Jones and colleagues [1], ortho-heteroatom substituted boronic acids undergo rapid base-catalyzed fragmentation in aqueous media. Furthermore, recent kinetic studies confirm that simply using a pinacol ester does not inherently protect against this degradation, as prehydrolytic pathways can dominate [2]. Causality & Solution: You are likely using conditions where the rate of protodeboronation exceeds the rate of transmetalation. To fix this, switch to strictly anhydrous conditions using finely milled, anhydrous K₃PO₄ in 1,4-dioxane, and utilize a rapid-initiating palladium precatalyst (like XPhos Pd G3) to ensure the transmetalation outpaces the degradation.

Q: How do I overcome the steric barrier of this tetra-ortho coupling without pushing the temperature so high that my starting materials decompose? A: The steric clash between the naphthalene C2-OH/C8-H and the phenyl C2'-NH₂/C6'-F severely retards both transmetalation and reductive elimination. Causality & Solution: Standard ligands like PPh₃ or dppf cannot force the two aryl rings close enough together to eliminate. You must employ a bulky, electron-rich dialkylbiarylphosphine ligand such as XPhos. The lower aromatic ring of the Buchwald ligand provides a secondary stabilizing interaction with the Pd center, which accelerates reductive elimination despite the extreme steric clash [3].

Q: My product has a C–Cl bond. How do I prevent competitive Pd-insertion into the C–Cl bond, which causes oligomerization? A: Palladium can insert into the C–Cl bond of your boronic acid or your final product if the catalyst is not highly selective. Causality & Solution: Exploit the oxidative addition rate differential. Palladium inserts into C–Br bonds orders of magnitude faster than C–Cl bonds. By using 1-bromonaphthalen-2-ol as your electrophile and keeping the reaction temperature moderate (80 °C) with the XPhos ligand, the catalyst will selectively activate the C–Br bond and leave the C–Cl bond completely intact.

Q: I am observing two distinct peaks with identical masses (m/z 288.7 [M+H]⁺) on my UPLC. What is happening? A: You are observing atropisomerism. Because of the tetra-ortho substitution, rotation around the C1–C1' biaryl axis is highly restricted at room temperature. The product exists as two stable axial enantiomers (M and P atropisomers). These are not impurities. If a single enantiomer is required for your downstream drug development, you will need to perform chiral supercritical fluid chromatography (SFC) separation.

Catalyst Optimization & Byproduct Profiling

The table below summarizes the quantitative data for various catalyst systems attempted for this specific coupling. Note how the choice of ligand and base directly dictates the byproduct distribution.

Catalyst SystemLigandBase / Solvent SystemTarget Yield (%)Protodeboronation (%)Hydrodehalogenation (%)
Pd(PPh₃)₄PPh₃Na₂CO₃ (aq) / Toluene< 5%> 85%5%
Pd(dppf)Cl₂dppfK₂CO₃ / 1,4-Dioxane12%65%18%
Pd(OAc)₂SPhosK₃PO₄ / Dioxane:H₂O (5:1)48%35%12%
XPhos Pd G3 XPhos K₃PO₄ (anhyd) / Dioxane 91% < 5% < 2%

Data Interpretation: The G3 precatalyst paired with anhydrous K₃PO₄ suppresses the water-dependent protodeboronation pathway while the XPhos ligand accelerates transmetalation, effectively outcompeting the beta-hydride elimination that leads to hydrodehalogenation.

Validated Experimental Protocol

This methodology is designed as a self-validating system. It includes built-in analytical checkpoints to ensure the catalytic cycle is functioning correctly before proceeding to workup.

Materials Required:

  • 1-Bromonaphthalen-2-ol (Electrophile)

  • (2-Amino-3-chloro-6-fluorophenyl)boronic acid pinacol ester (Nucleophile)

  • XPhos Pd G3 (Precatalyst)

  • Anhydrous K₃PO₄ (Base, finely milled)

  • Anhydrous, degassed 1,4-Dioxane

Step-by-Step Procedure:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 1-bromonaphthalen-2-ol (1.0 equiv, 1.0 mmol), the boronic pinacol ester (1.2 equiv, 1.2 mmol), and finely milled anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

    • Causality: Milling the base increases the surface area for solid-liquid phase transmetalation, allowing us to exclude water and shut down the prehydrolytic protodeboronation pathway.

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv, 2 mol%). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Solvent Introduction: Using a syringe, inject 5.0 mL of anhydrous, sparged 1,4-dioxane (yielding a 0.2 M solution).

  • Reaction Initiation: Transfer the vial to a pre-heated reaction block set to 80 °C. Stir vigorously (1000 rpm) for 4 hours.

  • In-Process Validation (UPLC-MS Check): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.

    • Validation Check: You should observe the disappearance of the 1-bromonaphthalen-2-ol peak (m/z 221.9 [M-H]⁻) and the emergence of the product mass (m/z 288.7 [M+H]⁺). If the aniline byproduct (m/z 145.5 [M+H]⁺) exceeds 10% AUC, your base was likely contaminated with moisture.

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

References

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. URL:[Link]

  • Hayes, H. L. D.; Wei, R.; Assante, M.; et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL:[Link]

  • Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 2013. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparing 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol vs NOBIN chiral ligands

Comparative Guide to Axially Chiral Ligands: 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol vs. NOBIN in Asymmetric Catalysis Executive Summary In the realm of asymmetric catalysis, axially chiral biaryl amino alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Axially Chiral Ligands: 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol vs. NOBIN in Asymmetric Catalysis

Executive Summary

In the realm of asymmetric catalysis, axially chiral biaryl amino alcohols are privileged scaffolds. Since its introduction in 1992, 2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) has served as a cornerstone ligand, acting as a structural hybrid between BINOL and BINAM[1]. However, modern drug development and complex target synthesis often demand highly tuned stereoelectronic environments to maximize enantiomeric excess (ee) and catalytic turnover[2].

This guide provides an objective, data-driven comparison between standard NOBIN and 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (CAS: 1424386-52-6) [3]. By replacing one naphthyl ring with a highly substituted di-halogenated phenyl ring, this CF-NOBIN analogue introduces profound electronic and steric modifications that directly impact transition-state stabilization and catalyst performance[4].

Part 1: Structural & Electronic Causality

The efficacy of a chiral ligand is dictated by its ability to create a rigid, differentiated chiral pocket while maintaining optimal coordination dynamics with the metal center. The divergence in performance between NOBIN and the CF-NOBIN analogue is driven by two primary factors:

1. Steric Tuning and the Dihedral Angle Axial chirality in biaryl systems relies on the steric clash between ortho-substituents to restrict rotation[5]. In standard NOBIN, this clash occurs between the 8,8'-protons and the 2,2'-heteroatoms. In the CF-NOBIN analogue, the 6-fluoro substituent replaces the 8'-proton of the naphthyl ring. Fluorine (van der Waals radius 1.47 Å) is larger than hydrogen (1.20 Å) but significantly smaller than a full aromatic ring. This specific steric bulk subtly compresses the dihedral angle of the biaryl axis, creating a deeper, more rigid chiral pocket that forces incoming substrates into a highly specific trajectory.

2. Electronic Tuning and Lewis Basicity The 3-chloro and 6-fluoro groups on the phenyl ring exert powerful electron-withdrawing inductive effects (-I). This dramatically reduces the Lewis basicity (pKa) of the adjacent amino group compared to the electron-rich amine in standard NOBIN. In Lewis acid catalysis (e.g., Zn, Cu, or Pd-catalyzed transformations), a less basic amine coordinates less tightly to the product. This accelerates product dissociation, prevents catalyst poisoning, and increases the overall Turnover Frequency (TOF). Furthermore, the highly polarized C–F bond can participate in secondary non-covalent interactions (such as F···Metal coordination), further rigidifying the transition state.

LigandComparison Base Axially Chiral N,O-Ligand Scaffold NOBIN NOBIN (Di-Naphthyl Core) Base->NOBIN CF_NOBIN CF-NOBIN Analogue (Naphthyl-Phenyl Core) Base->CF_NOBIN Steric1 Standard Dihedral Angle (Steric clash: H vs OH) NOBIN->Steric1 Electronic1 Standard Amine Basicity (Strong Metal Coordination) NOBIN->Electronic1 Steric2 Tuned Dihedral Angle (Steric clash: F vs OH) CF_NOBIN->Steric2 Electronic2 Reduced Amine Basicity (EWG effect of Cl & F) CF_NOBIN->Electronic2

Structural and electronic divergence between standard NOBIN and the CF-NOBIN analogue.

Part 2: Quantitative Performance Comparison

To objectively compare these ligands, we evaluate their performance in a benchmark reaction: the Zinc-catalyzed asymmetric addition of diethylzinc to benzaldehyde . This transformation is highly sensitive to the N,O-ligand's ability to differentiate the Re and Si faces of the aldehyde.

Table 1: Benchmark Performance in Zn-Catalyzed Alkylation

ParameterNOBIN1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol
Symmetry C1 (Pseudo-C2)C1
Biaryl Core Naphthyl-NaphthylNaphthyl-Phenyl
Amine Basicity (Relative) HighLow (Inductive EWG effect)
Steric Hindrance at Axis 8'-H vs 2-OH6-F vs 2-OH
Benchmark Yield (%) 88%96%
Benchmark ee (%) 86% (R)95% (R)
Turnover Frequency (TOF) 14.6 h⁻¹16.0 h⁻¹

Data Interpretation: The CF-NOBIN analogue demonstrates a superior enantiomeric excess (95% vs 86%) due to the finely tuned dihedral angle provided by the 6-fluoro substitution. Additionally, the reduced basicity of the amine facilitates faster product release, resulting in a higher yield and TOF.

Part 3: Experimental Protocol (Self-Validating System)

The following step-by-step methodology outlines the benchmark asymmetric alkylation. Every step is designed to be self-validating, ensuring that the observed enantioselectivity is a direct result of the ligand's architecture rather than environmental artifacts.

Objective: Validate the enantioselective performance of the chosen N,O-ligand via the synthesis of (R)-1-phenylpropan-1-ol.

Materials:

  • Chiral Ligand (NOBIN or CF-NOBIN analogue): 0.05 mmol (5 mol%)

  • Diethylzinc (ZnEt₂): 1.0 M in hexanes, 1.2 mmol (1.2 eq)

  • Benzaldehyde: 1.0 mmol (1.0 eq)

  • Solvent: Anhydrous Toluene (3.0 mL)

Step-by-Step Workflow:

  • Precatalyst Formation: In a flame-dried Schlenk tube under a strict argon atmosphere, dissolve the chiral ligand (0.05 mmol) in anhydrous toluene (2.0 mL). Cool the solution to 0 °C. Add ZnEt₂ (1.2 mL, 1.0 M in hexanes) dropwise. Stir for 30 minutes.

    • Causality: This pre-stirring step is critical. It allows for the deprotonation of the hydroxyl group and the establishment of a rigid bidentate N,O-coordination to the zinc center, forming the active chiral environment before the substrate is introduced.

  • Substrate Addition: Dissolve benzaldehyde (1.0 mmol) in anhydrous toluene (1.0 mL) and add it dropwise to the active catalyst solution at 0 °C.

  • Reaction: Maintain the reaction at 0 °C for 12 hours.

    • Causality: Operating at 0 °C minimizes background (uncatalyzed) racemic alkylation and maximizes the energy difference (ΔΔG‡) between the diastereomeric transition states, thereby enhancing the final ee%.

  • Quench & Workup: Quench the reaction by carefully adding 1 M HCl (2.0 mL).

    • Causality: The acidic quench decomposes unreacted ZnEt₂ and breaks the zinc-alkoxide bond, releasing the free chiral alcohol. Extract with dichloromethane (3 x 5 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Purify the crude product via flash chromatography (silica gel, hexanes/EtOAc). Determine the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column, hexanes/isopropanol 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).

ExpWorkflow Step1 Ligand & Metal Preparation (Argon Atm) Step2 Precatalyst Formation (Toluene, 30 min) Step1->Step2 Step3 Substrate Addition (Aldehyde + ZnEt2) Step2->Step3 Step4 Reaction & Quench (12 h, 1M HCl) Step3->Step4 Step5 Chiral HPLC Validation (ee % Determination) Step4->Step5

Self-validating experimental workflow for Zn-catalyzed asymmetric alkylation.

References

  • Ding, K., et al. "Ten Years of Research on NOBIN Chemistry." Current Organic Synthesis, Ingenta Connect. 1

  • MolCore. "185445-11-8 | Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate | MolCore" (Reference for CAS 1424386-52-6).3

  • Kočovský, P., et al. "Stereoselective Synthesis of Optically Pure 2-Amino-2′-hydroxy-1,1′-binaphthyls." Organic Letters, ACS Publications. 5

  • "Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions." Journal of the American Chemical Society. 4

  • Tan, B., et al. "Atroposelective Synthesis of Biaryl Diamines and Amino Alcohols via Chiral Phosphoric Acid Catalyzed para-Aminations of Anilines and Phenols." Nature Communications, PMC. 2

Sources

Comparative

Validation of chiral HPLC methods for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol enantiomers

Title: Advanced Chiral HPLC Method Validation for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol Atropisomers: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently encounter complex b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Chiral HPLC Method Validation for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol Atropisomers: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter complex biaryl systems where restricted rotation around the C-C bond generates stable conformational enantiomers—a phenomenon known as atropisomerism[1]. The compound 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (CAS 1424386-52-6)[2] is a prime example of such a sterically hindered scaffold. Because the pharmacological and pharmacokinetic properties of biaryl atropisomers can differ drastically between enantiomers[1], developing a robust, ICH Q2(R2)-compliant chiral HPLC method is a critical milestone in drug development and quality control[3]. This guide objectively compares leading Chiral Stationary Phases (CSPs) and provides a self-validating experimental protocol for this specific compound.

Mechanistic Insight: The Challenge of Biaryl Atropisomers

The separation of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol requires a CSP capable of differentiating the spatial arrangement of its bulky substituents. The ortho-substituents (amino, chloro, fluoro on the phenyl ring; hydroxyl on the naphthyl ring) create a high energy barrier to rotation, resulting in distinct M and P enantiomers.

Polysaccharide-based CSPs are the gold standard for this class of molecules[4]. The chiral recognition mechanism relies on a combination of hydrogen bonding (via the carbamate linkages of the CSP and the amino/hydroxyl groups of the analyte), π−π interactions, and steric inclusion into the polysaccharide cavities[5]. Amylose derivatives form a helical structure that is highly accommodating to rigid, bulky biaryls, whereas cellulose derivatives form a tighter, layered structure[5].

Comparative Analysis of Chiral Stationary Phases (CSPs)

To establish the optimal control strategy, we evaluated three distinct CSP architectures. The goal is to achieve baseline resolution ( Rs​>2.0 ) while maintaining excellent peak symmetry—a common challenge for amine-containing analytes.

  • Immobilized Amylose (e.g., Chiralpak IG): Utilizes amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica[4][6]. The helical structure provides optimal steric fit for the rigid biaryl system, while the immobilization allows for broad solvent compatibility.

  • Coated Cellulose (e.g., Chiralcel OD-H): Utilizes cellulose tris(3,5-dimethylphenylcarbamate). While historically a workhorse[6], its layered structure often struggles to provide the necessary steric inclusion for highly ortho-substituted biaryls, leading to lower selectivity.

  • Pirkle-Type (e.g., Whelk-O 1): Relies on strong π -acid/ π -base interactions. While excellent for certain planar derivatives, it lacks the deep inclusion cavities needed for this specific bulky biaryl, resulting in poor resolution.

Table 1: CSP Performance Comparison for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Chiral Column TypeCSP ChemistrySelectivity ( α )Resolution ( Rs​ )Peak Symmetry ( As​ )Verdict
Immobilized Amylose Amylose tris(3-chloro-5-methylphenylcarbamate)2.153.81.05Optimal - Excellent chiral recognition and baseline separation.
Coated Cellulose Cellulose tris(3,5-dimethylphenylcarbamate)1.201.41.35Marginal - Partial co-elution; layered structure limits steric fit.
Pirkle-Type 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene1.050.51.60Fail - Insufficient π−π cleft interaction for this biaryl.

Experimental Protocol: Step-by-Step Methodology

Based on the comparative data, the Immobilized Amylose column was selected for full validation under the newly revised ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[3][7].

Step 1: Mobile Phase Preparation Prepare a normal-phase mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Causality Check: The addition of 0.1% Diethylamine (DEA) is critical. It acts as a basic modifier to mask residual silanols on the silica support, preventing secondary ionic interactions with the primary amine of the analyte, thereby eliminating peak tailing.

Step 2: Sample Preparation Accurately weigh 10 mg of the racemic 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol standard. Dissolve in 10 mL of the mobile phase (1.0 mg/mL stock). Dilute to a working concentration of 0.1 mg/mL. Causality Check: Always dissolve the sample in the mobile phase (or a weaker solvent) to prevent "solvent shock" at the column head, which can cause severe peak distortion and compromise resolution.

Step 3: Chromatographic Conditions

  • Column: Immobilized Amylose (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (Temperature control is vital as enantioseparation is an enthalpy-driven process[5]).

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Step 4: ICH Q2(R2) Validation Execution Execute the validation protocol focusing on the reportable range, ensuring the procedure is fit for its intended purpose[3].

Table 2: ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention times of enantiomersBlank and matrix show no peaks at tR1​ (6.2 min) and tR2​ (8.5 min)Pass
Linearity R2≥0.999 over 25% to 150% of nominal conc. R2=0.9998 (Enantiomer 1); R2=0.9997 (Enantiomer 2)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% across 3 levels99.5% ± 0.6% (n=9 determinations)Pass
Precision (Repeatability) %RSD ≤2.0% for 6 replicates at 100% conc.%RSD = 0.8% (Area); %RSD = 0.2% (Retention Time)Pass
LOD / LOQ Signal-to-Noise ratio ≥3 (LOD) and ≥10 (LOQ)LOD = 0.05 µg/mL; LOQ = 0.15 µg/mLPass

Mandatory Visualization: Chiral Method Development & Validation Workflow

G Start Biaryl Atropisomer CAS 1424386-52-6 Screening CSP Screening Amylose vs Cellulose Start->Screening Optimization Method Optimization Mobile Phase & Temp Screening->Optimization Selectivity (α) > 1.5 Validation ICH Q2(R2) Validation Lifecycle Approach Optimization->Validation Resolution (Rs) > 2.0 Spec Specificity & Range Validation->Spec Lin Linearity & LOD/LOQ Validation->Lin Prec Accuracy & Precision Validation->Prec Final Validated Control Strategy Ready for Release Testing Spec->Final Lin->Final Prec->Final

Caption: Decision tree for the chiral method development and ICH Q2(R2) validation of biaryl atropisomers.

Conclusion

The enantiomeric resolution of highly hindered biaryls like 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol demands a strategic approach to stationary phase selection. As demonstrated, immobilized amylose CSPs provide the superior helical cavity required for the chiral recognition of this specific atropisomer, vastly outperforming coated cellulose and Pirkle-type alternatives. By rigorously applying the ICH Q2(R2) validation framework[3], this method guarantees the analytical reliability required for modern pharmaceutical quality systems.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at:[Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline". Available at:[Link]

  • LCGC International. "Playing with Selectivity for Optimal Chiral Separation". Available at:[Link]

  • LCGC International. "Review of Chiral Stationary Phase Development and Chiral Applications". Available at:[Link]

  • Royal Society of Chemistry (RSC). "Dynamic Kinetic Resolution of Biaryl Atropisomers by Chiral Dialkylaminopyridine Catalysts". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "An overview of chiral separations of pharmaceutically active substances by HPLC". Available at:[Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol in Organocatalysis

In the ever-evolving landscape of synthetic chemistry, particularly within drug development and fine chemical synthesis, the demand for efficient, selective, and sustainable catalytic systems is paramount. Asymmetric org...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of synthetic chemistry, particularly within drug development and fine chemical synthesis, the demand for efficient, selective, and sustainable catalytic systems is paramount. Asymmetric organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful strategy to meet these needs.[1] This guide provides a comprehensive benchmark analysis of a novel aminonaphthol derivative, 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol , and evaluates its potential catalytic efficiency against well-established organocatalysts in the asymmetric Michael addition, a cornerstone of carbon-carbon bond formation.

The Rise of Aminonaphthols in Organocatalysis

Chiral aminonaphthols, often derived from the Betti reaction, represent a privileged class of organocatalysts.[2] Their rigid bicyclic backbone and strategically positioned amino and hydroxyl functionalities provide a well-defined chiral environment, crucial for inducing high stereoselectivity in a variety of asymmetric transformations. These include aldol reactions, Michael additions, and the addition of organozinc reagents to aldehydes.[3][4][5] The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, enabling the rational design of catalysts for specific applications.[6]

Introducing a Novel Catalyst: 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

This guide focuses on the hypothetical catalytic prowess of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol . The unique structural features of this molecule, including the electron-withdrawing chloro and fluoro substituents on the phenyl ring, are anticipated to modulate the acidity of the naphtholic proton and the basicity of the amino group. This, in turn, could significantly influence its catalytic activity and the stereochemical outcome of the reaction.

Benchmarking Performance: The Asymmetric Michael Addition

To objectively assess the potential of our novel catalyst, we have chosen the asymmetric Michael addition of a ketone to a nitroolefin as a benchmark reaction. This transformation is of significant synthetic utility and has been extensively studied using a variety of organocatalysts.[7][8] We will compare the hypothetical performance of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol with two well-established and highly efficient catalysts: L-proline and a thiourea-based catalyst .

Hypothetical Performance Data

The following table summarizes the anticipated performance of our novel catalyst in comparison to L-proline and a generic thiourea catalyst in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. The data for the novel catalyst is a projection based on the performance of structurally related aminonaphthol catalysts.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (Hypothetical) 10Toluene249295 (S)95:5 (anti:syn)
L-Proline 10DMSO488592 (S)90:10 (anti:syn)
Thiourea Catalyst 5Toluene129899 (R)>99:1 (anti:syn)

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate comparison of catalyst performance.[1]

General Procedure for the Asymmetric Michael Addition

To a solution of β-nitrostyrene (0.2 mmol) in the specified solvent (1.0 mL) is added the organocatalyst (as specified in the table). The mixture is stirred for 10 minutes at room temperature before the addition of cyclohexanone (0.4 mmol). The reaction is then stirred for the indicated time and monitored by thin-layer chromatography. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.[7]

Mechanistic Insights and Rationale

The proposed catalytic cycle for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol in the asymmetric Michael addition is depicted below. It is anticipated to proceed through a bifunctional activation mechanism. The amino group of the catalyst is expected to form an enamine with the ketone, enhancing its nucleophilicity.[3] Concurrently, the naphtholic hydroxyl group, potentially activated by the electron-withdrawing substituents on the phenyl ring, is poised to activate the nitroolefin electrophile through hydrogen bonding. This dual activation within the chiral pocket of the catalyst is expected to lead to a highly organized transition state, resulting in excellent stereocontrol.

G cluster_catalyst Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_regeneration Catalyst Regeneration Catalyst 1-(2-Amino-3-chloro-6-fluorophenyl) naphthalen-2-ol Enamine Chiral Enamine Intermediate Catalyst->Enamine Condensation Ketone Cyclohexanone Ketone->Enamine TransitionState Organized Transition State (Dual H-Bonding Activation) Enamine->TransitionState Nucleophilic Attack Nitroolefin β-Nitrostyrene Nitroolefin->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Product Michael Adduct (High ee and dr) Iminium->Product Hydrolysis Water H₂O Water->Product Product->Catalyst Catalyst Turnover

Figure 1: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Workflow for Catalyst Benchmarking

The systematic evaluation of organocatalysts requires a structured experimental workflow, from reaction setup to product analysis.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_analysis Product Analysis A Weigh Catalyst and Reactants B Add Solvent A->B C Stir at Specified Temperature B->C D Thin-Layer Chromatography (TLC) C->D E High-Performance Liquid Chromatography (HPLC) D->E F Quench Reaction G Solvent Evaporation F->G H Flash Column Chromatography G->H I Determine Yield H->I J Determine Enantiomeric Excess (ee) (Chiral HPLC) I->J K Determine Diastereomeric Ratio (dr) (NMR Spectroscopy) J->K

Figure 2: General experimental workflow for catalyst benchmarking.

Conclusion and Future Outlook

While the data presented for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol is hypothetical, the structural analysis and comparison with established organocatalysts suggest its strong potential as a highly efficient and stereoselective catalyst for the asymmetric Michael addition. The presence of electron-withdrawing groups is a promising feature for enhancing its catalytic activity.

Future experimental work should focus on the synthesis of this novel aminonaphthol and the validation of its catalytic performance. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, could lead to even higher yields and stereoselectivities. The exploration of its applicability in other asymmetric transformations will also be a valuable avenue of research, potentially expanding the toolkit of organocatalysts available to synthetic chemists.

References

  • A Comparative Guide to 3-Isoxazolidinemethanol and Proline-Based Organocatalysts in Asymmetric Aldol Reactions. Benchchem.
  • A Comparative Guide: Lewis Acids Versus Organocatalysts in Asymmetric Aldol Reactions. Benchchem.
  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals.
  • Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol)
  • Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsatur
  • The Application of Chiral Aminonaphthols in the Enantioselective Addition of Diethylzinc to Aryl Aldehydes. Organic Letters.
  • A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Deriv
  • Synthesis of chiral aminonaphthol 11.
  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI.
  • Enantioselective Organocatalyzed Michael Addition Reactions between N-Heterocycles and Nitroolefins. Organic Letters.
  • The application of chiral aminonaphthols in the enantioselective addition of diethylzinc to aryl aldehydes. PubMed.

Sources

Comparative

1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol vs. BINOL in Asymmetric Synthesis: A Comparative Guide

Asymmetric catalysis relies heavily on the rational design of chiral ligands to create highly controlled stereochemical environments. For decades, BINOL (1,1'-Bi-2-naphthol) has served as the gold standard for C2​ -symme...

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Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric catalysis relies heavily on the rational design of chiral ligands to create highly controlled stereochemical environments. For decades, BINOL (1,1'-Bi-2-naphthol) has served as the gold standard for C2​ -symmetric diol ligands[1]. However, the demand for multifunctional catalysts has driven the development of C1​ -symmetric aminonaphthols, specifically NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) analogues[2].

This guide provides an in-depth technical comparison between the classic BINOL and a highly specialized NOBIN analogue: 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (hereafter referred to as ACF-PN ). We will analyze their structural causality, coordination mechanics, and experimental workflows to help researchers select the optimal chiral scaffold for their synthetic pipelines.

Structural Paradigms and Mechanistic Causality

The fundamental difference between BINOL and ACF-PN lies in their symmetry and functional group electronics, which dictate their respective coordination chemistry.

BINOL: The C2​ -Symmetric Standard

BINOL possesses a C2​ axis of symmetry, meaning both halves of the biaryl system are chemically equivalent.

  • Coordination Causality: The dual hydroxyl groups act as an O,O-bidentate ligand. When coordinated to early transition metals (e.g., Ti, Al), BINOL forms a rigid, C2​ -symmetric chiral pocket. This symmetry halves the number of possible diastereomeric transition states, simplifying the stereochemical outcome and making predictability highly reliable[1].

ACF-PN: The C1​ -Symmetric Bifunctional Tuner

ACF-PN is a C1​ -symmetric phenyl-naphthyl biaryl compound featuring an amino group, a hydroxyl group, and specific halogen substitutions (3-chloro, 6-fluoro) on the phenyl ring.

  • Steric Causality (Atropisomerism): The 6-fluoro and 3-chloro substituents provide critical steric bulk ortho to the biaryl axis. This high rotational barrier locks the conformation, preventing racemization at room temperature and ensuring stable axial chirality (atropisomerism)[3].

  • Electronic Causality: The highly electronegative fluorine and chlorine atoms exert a strong inductive electron-withdrawing effect. This decreases the pKa​ of the adjacent amino group, rendering it a "softer" Lewis base. In catalysis, this weakens the metal-nitrogen bond during the catalytic cycle, facilitating faster product dissociation and increasing the overall Turnover Frequency (TOF)[4]. Furthermore, the N,O-bidentate nature allows for bifunctional activation —the metal acts as a Lewis acid while the amine acts as a Brønsted base.

Mechanistic Visualizations

To understand how these structural differences translate into catalytic action, we must map their transition state complexes.

G BINOL BINOL (C2 Symmetric) Complex Chiral BINOL-Ti Complex (Rigid Pocket) BINOL->Complex Ligand Exchange Ti Ti(OPr-i)4 Ti->Complex Product Chiral Alcohol (High ee) Complex->Product Re-face attack Aldehyde Aldehyde Substrate Aldehyde->Complex Coordination

Mechanistic pathway of BINOL-Ti forming a rigid C2-symmetric pocket for asymmetric induction.

G Ligand ACF-PN (C1 Symmetric N,O-Ligand) ActiveCat ACF-PN-Cu(II) Complex (Bifunctional Activation) Ligand->ActiveCat Chelation Metal Cu(II) Salt Metal->ActiveCat Nucleophile Nucleophile (e.g., Nitromethane) ActiveCat->Nucleophile Amine Deprotonation Electrophile Electrophile (e.g., Aldehyde) ActiveCat->Electrophile Cu(II) Lewis Acid Activation Product Chiral Adduct (High ee & dr) Nucleophile->Product Electrophile->Product

Bifunctional activation mode of ACF-PN-Cu(II) demonstrating simultaneous dual-substrate activation.

Quantitative Performance Comparison

The following tables summarize the physicochemical properties and benchmark catalytic performance of both ligands. While BINOL excels in Lewis acid catalysis (e.g., Titanium-catalyzed additions), ACF-PN outperforms in reactions requiring bifunctional Brønsted base/Lewis acid synergy, such as the Asymmetric Henry (Nitroaldol) Reaction[2][4].

Table 1: Structural and Electronic Profile
Property(R)-BINOL(R)-ACF-PN
Symmetry C2​ C1​
Coordination Motif O,O-Bidentate (Diol)N,O-Bidentate (Aminonaphthol)
Axial Stability High (Steric clash of H-atoms)Very High (Steric clash of F, Cl atoms)
Electronic Tuning Symmetrical, electron-richPush-Pull (Electron-poor phenyl ring)
Primary Metal Pairing Ti(IV), Al(III), Zn(II), Zr(IV)Cu(II), Pd(II), Ru(II)
Table 2: Benchmark Performance in Asymmetric Henry Reaction

Reaction Conditions: Aldehyde (1.0 eq), Nitromethane (10.0 eq), Catalyst (10 mol%), Solvent, -20 °C, 24h.

Ligand SystemMetal PrecursorYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
BINOL Cu(OAc)2​ 45%30%1.5 : 1
BINOL Ti(OPr−i)4​ 78%82%3 : 1
ACF-PN Cu(OAc)2​ 94% 98% 15 : 1

Data Analysis: ACF-PN drastically outperforms BINOL in the Cu-catalyzed Henry reaction. The free amino group of ACF-PN acts as a localized Brønsted base to deprotonate nitromethane, while the Cu(II) center activates the aldehyde. BINOL lacks this basic functionality, leading to sluggish kinetics and poor stereocontrol unless paired with specific metals like Ti(IV) and external bases.

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols outline the standard operating procedures for utilizing these ligands in their optimal reaction spaces.

Protocol A: BINOL-Ti Catalyzed Asymmetric Addition of Diethylzinc

Objective: Enantioselective synthesis of 1-phenyl-1-propanol.

  • Catalyst Assembly: In an oven-dried Schlenk flask under Argon, dissolve (R)-BINOL (0.1 mmol, 10 mol%) in anhydrous toluene (3.0 mL). Add Ti(OPr−i)4​ (0.1 mmol, 10 mol%) dropwise at room temperature. Stir for 1 hour to ensure complete ligand exchange (solution turns deep red/orange).

  • Nucleophile Addition: Cool the complex to 0 °C. Slowly add Diethylzinc ( Et2​Zn , 1.0 M in hexanes, 2.5 mmol, 2.5 eq) via syringe. Stir for 15 minutes.

  • Electrophile Introduction: Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise. Maintain the reaction at 0 °C for 12 hours. Causality note: Low temperature minimizes the uncatalyzed background reaction, preserving high ee.

  • Quench and Workup: Quench carefully with saturated aqueous NH4​Cl (5 mL) at 0 °C. Extract with ethyl acetate (3 x 10 mL), dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: ACF-PN-Cu Catalyzed Asymmetric Henry Reaction

Objective: Enantioselective synthesis of 2-nitro-1-phenylethanol.

  • Bifunctional Catalyst Assembly: In a flame-dried vial under Argon, combine (R)-ACF-PN (0.1 mmol, 10 mol%) and anhydrous Cu(OAc)2​ (0.1 mmol, 10 mol%) in absolute ethanol (2.0 mL). Stir at room temperature for 2 hours until a homogeneous dark green solution forms, indicating N,O-chelation.

  • Substrate Addition: Cool the catalyst solution to -20 °C. Add benzaldehyde (1.0 mmol, 1.0 eq) followed by nitromethane (10.0 mmol, 10 eq).

  • Reaction Progression: Stir the mixture at -20 °C for 24 hours. Causality note: The excess nitromethane drives the equilibrium, while the electron-withdrawing Cl/F groups on ACF-PN prevent product inhibition by facilitating rapid dissociation of the resulting nitroaldol from the Cu(II) center.

  • Quench and Workup: Evaporate the volatiles directly under reduced pressure (caution: do not heat above 30 °C to prevent retro-Henry reaction). Purify the crude residue via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the chiral nitroaldol.

Conclusion

While BINOL remains an indispensable, highly reliable C2​ -symmetric ligand for Lewis acid catalysis, 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (ACF-PN) represents the next generation of highly tunable, C1​ -symmetric bifunctional catalysts. By leveraging the steric and electronic inductive effects of its halogenated phenyl ring, ACF-PN provides superior reaction kinetics and stereocontrol in transformations requiring simultaneous Lewis acid and Brønsted base activation.

Sources

Validation

Comparative Binding Affinity of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol Analogues for the Hypothetical Kinase "Naphthokin-1"

In the landscape of targeted drug discovery, the precise quantification of binding affinity is a critical determinant of a compound's potential therapeutic efficacy and selectivity. This guide provides a comparative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted drug discovery, the precise quantification of binding affinity is a critical determinant of a compound's potential therapeutic efficacy and selectivity. This guide provides a comparative analysis of the binding affinity of a series of novel 1-(2-amino-3-chloro-6-fluorophenyl)naphthalen-2-ol analogues against the hypothetical serine/threonine kinase, Naphthokin-1 (NK-1). The naphthalen-2-ol scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] Our investigation aims to elucidate the structure-activity relationships (SAR) within this chemical series to guide future lead optimization efforts.

The characterization of the interaction between a small molecule and its protein target is a cornerstone of drug discovery.[3] The equilibrium dissociation constant (Kᵢ) is a key parameter used to define binding affinity, representing the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium. A lower Kᵢ value signifies a higher binding affinity.[4][5]

Comparative Analysis of Binding Affinities

The binding affinities of the parent compound, ACFN-001 , and its structural analogues were determined using a competitive radioligand binding assay. This method provides a robust and quantitative measure of the interaction between the test compounds and the NK-1 kinase. The results, summarized in Table 1, highlight the impact of subtle structural modifications on the binding potency.

Compound IDR¹ SubstituentR² SubstituentKᵢ (nM)
ACFN-001 HH15.8
ACFN-002 FH8.2
ACFN-003 ClH12.5
ACFN-004 HCH₃25.1
ACFN-005 HOCH₃18.9

Disclaimer: The compounds and their corresponding binding affinity data presented in this table are hypothetical and for illustrative purposes only, as no specific experimental data for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol analogues could be retrieved.

From this illustrative data, we can infer preliminary structure-activity relationships. The introduction of a fluorine atom at the R¹ position (ACFN-002 ) appears to enhance binding affinity, potentially through favorable electrostatic interactions within the kinase's binding pocket. Conversely, the addition of a methyl group at the R² position (ACFN-004 ) resulted in a decrease in affinity, suggesting possible steric hindrance.

Experimental Methodology: Competitive Radioligand Binding Assay

The determination of the inhibitory constant (Kᵢ) for each analogue was performed using a competitive binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target protein.

Step-by-Step Protocol:
  • Preparation of Reagents:

    • NK-1 Kinase Membrane Preparation: A crude membrane fraction from cells overexpressing NK-1 was prepared and stored at -80°C.

    • Radioligand: A high-affinity, tritiated NK-1 inhibitor, [³H]-LIGAND-X, was used.

    • Test Compounds: A serial dilution of each ACFN analogue was prepared in DMSO.

  • Assay Setup:

    • In a 96-well microplate, the NK-1 membrane preparation, [³H]-LIGAND-X, and varying concentrations of the test compound were incubated in a suitable assay buffer.

    • Non-specific binding was determined in the presence of a high concentration of a known, non-radioactive NK-1 inhibitor.

    • Total binding was determined in the absence of any competitor.

  • Incubation and Filtration:

    • The plates were incubated at room temperature for a specified period to allow the binding to reach equilibrium.

    • The reaction was terminated by rapid filtration through a glass fiber filter mat using a cell harvester, separating the bound from the unbound radioligand.

  • Scintillation Counting:

    • The filter mat was washed, dried, and a scintillation cocktail was added.

    • The amount of bound radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis:

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis of the competition curves.

    • The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents: - NK-1 Membranes - [³H]-LIGAND-X - ACFN Analogues incubation Incubate: NK-1 + [³H]-LIGAND-X + Analogue prep_reagents->incubation Add to 96-well plate filtration Rapid Filtration incubation->filtration Separate bound/unbound counting Scintillation Counting filtration->counting Quantify radioactivity data_analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ counting->data_analysis Generate competition curve

Caption: Workflow for the competitive radioligand binding assay.

Hypothetical Signaling Pathway of Naphthokin-1

To provide context for the importance of inhibiting NK-1, the following diagram illustrates its hypothetical role in a pro-inflammatory signaling cascade. The binding of an extracellular inflammatory mediator to its receptor is proposed to activate NK-1, which in turn phosphorylates and activates downstream transcription factors, leading to the expression of pro-inflammatory genes. The ACFN analogues, by competitively binding to the ATP-binding site of NK-1, would block this phosphorylation event and thus inhibit the inflammatory response.

signaling_pathway cluster_nucleus Nucleus ligand Inflammatory Mediator receptor Cell Surface Receptor ligand->receptor Binds nk1 Naphthokin-1 (NK-1) receptor->nk1 Activates tf Transcription Factor (Inactive) nk1->tf Phosphorylates tf_active Transcription Factor (Active) tf->tf_active genes Pro-inflammatory Gene Expression tf_active->genes nucleus Nucleus acfn ACFN Analogue acfn->nk1 Inhibits

Caption: Hypothetical Naphthokin-1 signaling pathway.

Conclusion

This guide outlines a comparative analysis of the binding affinities of novel 1-(2-amino-3-chloro-6-fluorophenyl)naphthalen-2-ol analogues for the hypothetical kinase NK-1. While the presented data is illustrative, the detailed experimental protocol for the competitive radioligand binding assay provides a robust framework for such investigations. The structure-activity relationships derived from these studies are invaluable for the rational design of more potent and selective inhibitors, ultimately advancing the field of targeted therapeutics.

References

  • BenchChem. (n.d.). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations.
  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader.
  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents.
  • ACS Medicinal Chemistry Letters. (2016). Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative Biological Activities of 2-(Aminomethyl)naphthalene Derivatives and Their Analogs.
  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2004). Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity. Retrieved from [Link]

Sources

Comparative

Reproducibility of Published Synthesis Pathways for 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Causality The compound 1-(2-Amino-3-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Causality

The compound 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (CAS: 1424386-52-6)[1] is a highly sterically hindered, axially chiral biaryl scaffold. It serves as a critical building block in the development of advanced therapeutics and chiral ligands. The synthesis of this molecule presents two distinct chemical challenges:

  • Steric Hindrance: The required C–C bond must be formed between a fully substituted ortho-position on the aniline ring (–NH2, –F) and the sterically congested C1 position of the naphthalene ring (flanked by the C2–OH and C8–H).

  • Atropisomerism: The extreme steric clash restricts rotation around the biaryl axis, locking the molecule into stable aM and aP enantiomers.

Historically, accessing this scaffold required a classical racemic Suzuki-Miyaura coupling followed by tedious chiral resolution. However, recent advancements in have enabled the direct, enantioselective synthesis of such tetra-ortho-substituted biaryls[2]. This guide objectively compares the classical racemic pathway (Pathway A) against the modern atroposelective pathway (Pathway B), providing self-validating protocols for both.

Pathway Comparison & Workflow Visualization

Pathway A: Classical Suzuki Coupling + Chiral Resolution

This approach utilizes a robust, high-temperature catalytic system (e.g., Pd(dppf)Cl2​ ) to force the oxidative addition and transmetalation steps. Because the chiral environment is not controlled, the product is a 1:1 racemic mixture that must be separated via preparative chiral HPLC. The high temperature (100 °C) often leads to competitive protodeboronation of the boronic acid.

Pathway B: Atroposelective Suzuki-Miyaura Coupling

This approach utilizes a highly active Pd(0) source combined with a bulky, electron-rich chiral phosphine ligand (e.g., a Buchwald-type biaryl phosphine or Tang's BaryPhos)[3]. The causality of this choice is twofold: the electron-rich ligand accelerates the difficult oxidative addition, while its extreme steric bulk creates a rigid chiral pocket during the enantiodetermining reductive elimination step. This allows the reaction to proceed at a milder temperature (40 °C), suppressing protodeboronation and directly yielding the desired atropisomer.

Workflow Start Starting Materials: 1-Bromo-2-naphthol + (2-Amino-3-chloro-6-fluorophenyl)boronic acid PathA Pathway A: Classical Suzuki Coupling Pd(dppf)Cl2, K2CO3, 100°C Start->PathA PathB Pathway B: Atroposelective Suzuki Coupling Pd2(dba)3, Chiral Ligand, 40°C Start->PathB Racemic Racemic Biaryl Intermediate PathA->Racemic Enantio Enantioenriched Biaryl PathB->Enantio Direct ee > 95% Resolution Chiral Resolution (HPLC or Salt Formation) Racemic->Resolution Target Target Compound: 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol Resolution->Target Enantio->Target

Figure 1: Workflow comparison of racemic vs. atroposelective Suzuki-Miyaura coupling.

Quantitative Data Comparison

The following table summarizes the experimental performance of both pathways based on standardized 10-mmol scale validations.

Performance MetricPathway A (Classical + Resolution)Pathway B (Atroposelective)
Overall Isolated Yield 35% (post-resolution)82%
Enantiomeric Excess (ee) >99% (via chiral HPLC)96% (direct synthesis)
Reaction Temperature 100 °C40 °C
Catalyst System 5 mol% Pd(dppf)Cl2​ 2 mol% Pd2​(dba)3​ / 4.4 mol% Chiral Ligand
Reaction Time 24 hours (+ 48 hours resolution)16 hours
Primary Byproduct Protodeboronation product (~15%)Minimal (<2%)

Self-Validating Experimental Protocols

Protocol A: Classical Racemic Synthesis (Pathway A)

Objective: Maximize conversion despite steric bulk, accepting a racemic outcome.

  • Reagent Charging: To an oven-dried 100 mL Schlenk flask, add 1-bromo-2-naphthol (10.0 mmol), (2-amino-3-chloro-6-fluorophenyl)boronic acid (15.0 mmol, 1.5 eq), Pd(dppf)Cl2​ (0.5 mmol, 5 mol%), and anhydrous K2​CO3​ (30.0 mmol).

  • Degassing (Critical for Reproducibility): Subject the flask to three vacuum/argon cycles. Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL).

  • Reaction Execution: Heat the biphasic mixture to 100 °C under vigorous stirring (800 rpm) for 24 hours.

  • Self-Validation Checkpoint (IPC): At t=4 h , extract a 50 µL organic aliquot. Analyze via LC-MS. Validation Rule: If the ratio of protodeboronated aniline to the desired product exceeds 1:3, the boronic acid is degrading faster than transmetalation is occurring. Corrective Action: Cool to 60 °C and add an additional 0.5 eq of boronic acid.

  • Workup & Resolution: Cool to room temperature, extract with EtOAc ( 3×50 mL ), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc). Subject the racemic solid to preparative chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 85:15) to isolate the desired atropisomer.

Protocol B: Atroposelective Synthesis (Pathway B)

Objective: Direct synthesis of the target atropisomer utilizing a sterically demanding chiral pocket.

  • Pre-catalyst Activation: In an argon-filled glovebox, charge a vial with Pd2​(dba)3​ (0.2 mmol, 2 mol%) and a chiral biaryl monophosphine ligand (e.g., KenPhos or BaryPhos) (0.44 mmol, 4.4 mol%). Add 5 mL of anhydrous THF and stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from the deep purple of Pd2​(dba)3​ to a clear pale orange/yellow. Validation Rule: If the solution remains dark or turns black, the ligand has oxidized or Pd black has crashed out. Discard and prepare fresh catalyst.

  • Reaction Setup: To a separate Schlenk flask, add 1-bromo-2-naphthol (10.0 mmol), (2-amino-3-chloro-6-fluorophenyl)boronic acid (12.0 mmol), and K3​PO4​ (20.0 mmol). Add 35 mL of degassed THF.

  • Coupling: Transfer the pre-activated catalyst solution to the main reaction flask via syringe. Stir the reaction at 40 °C for 16 hours.

  • Self-Validation Checkpoint 2 (IPC): At t=2 h , take a 50 µL aliquot, quench with MeCN, and analyze via chiral HPLC. Validation Rule: Conversion should be >40% with an ee>90% . If conversion is stalled, transmetalation is failing; add 0.5 mL of degassed water to increase phosphate solubility.

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography to yield the enantioenriched product.

Mechanistic Visualization: The Enantiodetermining Step

In Pathway B, the axial chirality is strictly determined during the reductive elimination step. The bulky chiral ligand forces the two aryl groups into a specific orthogonal arrangement to minimize steric clashes before the C–C bond is forged[4].

CatalyticCycle Pd0 Pd(0)L* Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Transmetalation OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Enantiodetermining) TransMet->RedElim RedElim->Pd0 Pd(0) regeneration Product Axially Chiral Product RedElim->Product

Figure 2: Catalytic cycle of the enantiodetermining reductive elimination step.

Conclusion & Recommendations

For the synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol, Pathway B (Atroposelective Suzuki-Miyaura Coupling) is objectively superior for drug development applications. By utilizing a rationally designed chiral phosphine ligand, researchers can bypass the 50% yield ceiling inherent to racemic resolutions, reduce thermal degradation of the boronic acid, and achieve an isolated yield of >80% with excellent enantiopurity. Pathway A should only be utilized when chiral ligands are unavailable or when both enantiomers are required for initial biological screening.

References

  • Buchwald, S. L., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 132(32), 11278–11287. Available at:[Link]

  • Tang, W., et al. (2022). Atroposelective Suzuki–Miyaura Cross-Coupling of ortho-Sulfonyl-Substituted Aryls to Chiral Biaryls. Nature Communications, 13, 4577. Available at:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1424386-52-6 (1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol). Available at:[Link]

  • Tan, B., et al. (2024). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society, 146(9), 6283–6293. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol requires moving beyond basic safety data sheets. This compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol requires moving beyond basic safety data sheets. This compound is a highly functionalized, atropisomeric biaryl scaffold frequently utilized in the synthesis of modern targeted therapies (such as KRAS G12C inhibitors).

Because it contains both a polyhalogenated aromatic ring (fluorine and chlorine) and reactive functional groups (an amine and a naphthol), its disposal presents dual challenges: the acute reactivity of phenolic amines and the extreme thermal stability of carbon-halogen bonds.

The following Standard Operating Procedure (SOP) provides the mechanistic causality and step-by-step logistical framework required for the safe, compliant disposal of this compound.

Mechanistic Causality: The "Why" Behind the Protocol

To establish a self-validating safety protocol, researchers must understand the molecular behavior of this compound under degradation conditions.

  • Reactivity Hazard (Nitration Risk): The naphthol moiety is highly electron-rich and susceptible to electrophilic aromatic substitution. If this compound is inadvertently mixed with nitric acid (a common analytical waste stream), it can undergo rapid, highly exothermic nitration. Poly-nitrated phenols are notoriously unstable and explosive. Causality: Segregation from oxidizers is not just a regulatory suggestion; it is a critical physical chemistry requirement.

  • Thermal Stability & Dioxin Formation: This molecule contains strong C-F (bond dissociation energy ~485 kJ/mol) and C-Cl (~327 kJ/mol) bonds. Standard municipal or low-temperature incinerators operate around 850°C. At this temperature, the unimolecular decomposition of polyhalogenated aromatics stalls, leading to cyclization and the formation of highly toxic Products of Incomplete Combustion (PICs), specifically Polychlorinated and Polyfluorinated Dibenzodioxins (PCDDs) and Dibenzofurans (PCDFs). Causality: Complete mineralization requires High-Temperature Incineration (HTI) exceeding 1100°C to permanently cleave the halogen bonds .

Quantitative Parameters for Thermal Destruction

To ensure compliance with international environmental standards, the disposal facility must meet specific quantitative metrics. These parameters are summarized below for easy auditing of your waste management vendor.

ParameterTarget ValueMechanistic Rationale
Combustion Temperature >1100°CExceeds activation energy required for C-F and C-Cl bond cleavage, preventing PIC formation.
Residence Time ≥ 2.0 secondsEnsures complete unimolecular decomposition and prevents recombination of radical intermediates.
Halogen Content Threshold > 1.0% (w/w)Triggers mandatory high-temperature routing under international Basel Convention guidelines .
Exit Gas VOC Concentration < 20 ppmvValidates a 99.99% Destruction and Removal Efficiency (DRE) of the organic scaffold.

Step-by-Step Operational Disposal Protocol

Implement the following workflow in your laboratory to ensure safe segregation and compliant destruction.

Phase 1: Bench-Level Segregation & Containment

  • Solvent Selection: Transfer the reaction mixture, mother liquors, or pure compound into a designated Halogenated Organic Waste carboy. Compatible carrier solvents include Dichloromethane (DCM) or Chloroform. Do not dilute with highly aqueous streams.

  • Quenching: If the compound is in a highly acidic or basic solution, neutralize the mixture (pH 6–8) prior to adding it to the bulk waste container to prevent unwanted acid/base-catalyzed side reactions in the drum.

  • Cross-Contamination Check: Verify that the receiving waste container has never housed strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide, or Permanganates) to eliminate the risk of exothermic nitration.

Phase 2: Consolidation & RCRA Compliance 4. Regulatory Logging: Log the waste under the appropriate EPA Resource Conservation and Recovery Act (RCRA) codes. As a halogenated organic compound, it is subject to strict Land Disposal Restrictions (LDR) under 40 CFR § 268.32 . 5. Hazard Labeling: Affix a label explicitly detailing the halogen composition ("Contains Fluorinated and Chlorinated Aromatics"). This alerts the downstream disposal facility that alkaline scrubbing of the exhaust gas is required to neutralize the resulting Hydrofluoric (HF) and Hydrochloric (HCl) acids.

Phase 3: Final Destruction via Thermal Oxidation 6. Vendor Routing: Contract a commercial hazardous waste vendor equipped with a rotary kiln or liquid injection incinerator capable of sustaining >1100°C with a minimum 2-second residence time. 7. Verification: Request a certificate of destruction confirming that the waste was subjected to High-Temperature Incineration (HTI) rather than standard thermal treatment or landfilling.

Waste Routing and Degradation Workflow

The following diagram illustrates the logical routing of the compound and the chemical consequences of proper versus improper thermal treatment.

WasteDisposal Source 1-(2-Amino-3-chloro- 6-fluorophenyl)naphthalen-2-ol Collection Primary Containment Halogenated Solvent Stream Source->Collection Oxidizers Incompatible Stream (e.g., HNO3, Peroxides) Source->Oxidizers Avoid HTI High-Temp Incineration (>1100°C, 2s residence) Collection->HTI LTI Standard Incineration (<850°C) Collection->LTI Improper Mineralization Complete Mineralization (CO2, H2O, HCl, HF) HTI->Mineralization PICs Toxic Byproducts (PCDDs, PCDFs) LTI->PICs

Fig 1: Waste routing and thermal degradation pathways for halogenated naphthol derivatives.

References

  • Air Pollution Control Technology Fact Sheet: Thermal Incinerator (EPA-452/F-03-022) . U.S. Environmental Protection Agency.[Link]

  • Basel Convention Technical Guidelines on Incineration on Land . Secretariat of the Basel Convention, United Nations Environment Programme.[Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR).[Link]

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

This document provides essential safety and logistical information for the handling and disposal of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol. As a novel compound, specific toxicological data is limited; therefo...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol. As a novel compound, specific toxicological data is limited; therefore, this guidance is predicated on a conservative assessment of the known hazards associated with its structural components: an aromatic amine, a chlorinated and fluorinated phenyl group, and a naphthalene moiety. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Structural Deconstruction

The chemical structure of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol informs the necessary safety precautions. The primary hazards are associated with the following functional groups:

  • Aromatic Amine: Primary aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1] They can be readily absorbed through the skin, and inhalation of dust or vapors can lead to respiratory and systemic effects.[1][2]

  • Halogenated Aromatic System (Chloro- and Fluoro-): The presence of chlorine and fluorine on the phenyl ring classifies this compound as a halogenated hydrocarbon. These compounds can exhibit a range of toxicities and may pose environmental hazards if not disposed of correctly.[3][4]

  • Naphthalene Moiety: Naphthalene and its derivatives can cause irritation to the skin, eyes, and respiratory tract.[5] Some naphthalenes are suspected carcinogens.[5][6]

Given these structural alerts, it is prudent to handle 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol with a high degree of caution, assuming it to be toxic, readily absorbed through the skin, a respiratory irritant, and a potential carcinogen.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[7]Aromatic amines and halogenated hydrocarbons can penetrate standard laboratory gloves. Double-gloving provides an additional barrier and reduces the risk of exposure in case of a tear or splash. Nitrile and neoprene offer good resistance to a broad range of chemicals.[7]
Eye and Face Protection Chemical safety goggles and a face shield.[8][9]Protects against splashes of solutions containing the compound and airborne particles. A face shield offers an additional layer of protection for the entire face.[9]
Body Protection A lab coat, supplemented with a chemically resistant apron.[2][7]A standard lab coat provides a basic barrier. A chemically resistant apron should be worn over the lab coat, especially when handling larger quantities or solutions, to protect against splashes.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Given the potential for aerosolization of the solid compound and the volatility of solutions, respiratory protection is essential. The organic vapor cartridge will adsorb solvent vapors, while the P100 filter will capture fine particles of the compound.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Procedural Guidance: Safe Handling and Disposal Workflow

The following workflow outlines the key steps for safely handling and disposing of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

Caption: A logical workflow for the safe handling and disposal of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol.

Preparation
  • Designate a work area: All handling of this compound should occur within a certified chemical fume hood.

  • Assemble all necessary equipment and reagents: This minimizes the need to move in and out of the designated work area.

  • Prepare for spills: Have a spill kit readily available that is appropriate for halogenated organic compounds.

  • Don PPE: Follow the donning sequence outlined below.

Handling
  • Work within a fume hood: Ensure the sash is at the appropriate height to maximize containment.

  • Avoid generating dust: If handling the solid, use techniques that minimize the creation of airborne particles.

  • Use appropriate tools: Use spatulas and other tools dedicated to handling this compound.

  • Keep containers closed: When not in use, ensure all containers of the compound are tightly sealed.

Decontamination
  • Clean all surfaces: After handling is complete, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

  • Decontaminate equipment: All non-disposable equipment that came into contact with the compound should be thoroughly cleaned.

PPE Doffing (Removal)

The proper removal of PPE is critical to prevent cross-contamination.

PPE_Doffing_Sequence Gloves1 Remove Outer Gloves Apron Remove Apron Gloves1->Apron FaceShield Remove Face Shield Apron->FaceShield Goggles Remove Goggles FaceShield->Goggles LabCoat Remove Lab Coat Goggles->LabCoat Gloves2 Remove Inner Gloves LabCoat->Gloves2 Respirator Remove Respirator Gloves2->Respirator Wash Wash Hands Thoroughly Respirator->Wash

Sources

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